AM4085
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21F4NO6 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H21F4NO6/c1-10(28)26-17-19(30)18(29)15(9-27)32-20(17)31-14-4-2-3-13(21(23,24)25)16(14)11-5-7-12(22)8-6-11/h2-8,15,17-20,27,29-30H,9H2,1H3,(H,26,28)/t15-,17-,18+,19+,20-/m1/s1 |
InChI Key |
HRLDWJXNEKTIOQ-LFZDHENXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1OC2=CC=CC(=C2C3=CC=C(C=C3)F)C(F)(F)F)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2C3=CC=C(C=C3)F)C(F)(F)F)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
AM4085: A Technical Guide to its FmlH Antagonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AM4085, a novel antagonist of the FmlH adhesin protein. The information presented herein is compiled from preclinical research and is intended to inform researchers, scientists, and drug development professionals on the core pharmacology and experimental validation of this compound.
Introduction
This compound is a potent and orally bioavailable small molecule antagonist of the FmlH adhesin found on uropathogenic Escherichia coli (UPEC). FmlH plays a crucial role in the pathogenesis of urinary tract infections (UTIs) by mediating the adhesion of UPEC to the host's bladder and kidney epithelial cells. Specifically, FmlH binds to the Thomsen-Friedenreich (TF) antigen, a carbohydrate structure present on the surface of these host cells. This adhesion is a critical step for bacterial colonization and the establishment of infection. By competitively inhibiting the binding of FmlH to the TF antigen, this compound presents a promising anti-virulence strategy for the treatment of UTIs.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the FmlH adhesin. FmlH is a lectin, a class of proteins that bind to specific carbohydrate structures. In the context of UPEC-mediated UTIs, the FmlH adhesin, located at the tip of type 1 pili, recognizes and binds to the TF antigen on the surface of urothelial cells. This interaction facilitates the anchoring of the bacteria to the host tissue, preventing their clearance by urine flow and enabling the initiation of infection.
This compound is designed as a molecular mimic of the natural ligand of FmlH. It binds to the carbohydrate-binding pocket of the FmlH protein with high affinity. This binding event physically obstructs the interaction between FmlH and the TF antigen on host cells. By effectively outcompeting the natural ligand, this compound disrupts the initial and critical step of bacterial adhesion, thereby preventing UPEC colonization and subsequent infection. The X-ray crystal structure of this compound in complex with FmlH has confirmed its binding mode within the lectin's active site.
The Role of FmlH in UPEC Pathogenesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uropathogenic Escherichia coli (UPEC) is the primary etiological agent of urinary tract infections (UTIs), a significant global health burden exacerbated by rising antibiotic resistance. UPEC's ability to colonize the urinary tract is critically dependent on a repertoire of adhesins that mediate attachment to host tissues. While the role of the type 1 pilus adhesin, FimH, in acute bladder infection is well-established, the F9 pilus adhesin, FmlH, has emerged as a key virulence factor, particularly in the context of chronic and recurrent infections, as well as kidney colonization. This guide provides a detailed examination of FmlH's molecular function, its specific role in the UPEC pathogenic cascade, and its validation as a promising therapeutic target for novel anti-adhesion agents.
FmlH: A Key Adhesin of the F9 Chaperone-Usher Pathway Pilus
UPEC strains express a variety of extracellular fibers known as chaperone-usher pathway (CUP) pili, which are essential for adhesion to host surfaces.[1][2] FmlH is the terminal adhesin of the F9 (also known as Fml or Yde) pilus.[3] Structurally, FmlH consists of a receptor-binding lectin domain and a pilin domain, which anchors it to the F9 pilus shaft. This adhesin is crucial for UPEC's ability to persist in specific niches within the urinary tract.
Molecular Mechanism and Receptor Specificity
FmlH functions as a lectin, demonstrating stereochemical specificity for particular glycan structures on host cells. Through structural and biochemical analyses, FmlH has been shown to bind specifically to terminal galactose or N-acetylgalactosamine epitopes.[1][3] Its primary host receptor has been identified as the Thomsen-Friedenreich (TF) antigen, specifically the Gal(β1-3)GalNAc epitope, which is found on core-1 and -2 O-glycans.[2] This binding specificity is critical for its tissue tropism, enabling UPEC to colonize the kidney and the inflamed bladder.[1][4]
The Role of FmlH in the UPEC Pathogenesis Cascade
The pathogenesis of a UTI is a multi-step process, with different adhesins playing roles at distinct stages. While FimH is critical for the initial attachment to and invasion of superficial bladder cells, leading to acute cystitis, FmlH's role is more pronounced in the later, persistent stages of infection.
A Fitness Advantage in Chronic Infection
Genetic deletion of fmlH in the UPEC strain CFT073 does not impair virulence in acute mouse models of cystitis.[2] However, in competitive infection models that progress to a chronic state, the ΔfmlH mutant exhibits a significant fitness defect. This suggests that FmlH is not required for the initial colonization but becomes crucial for persistence.[2] The expression of FmlH is upregulated in urine from human UTI patients, and its corresponding receptor is induced on bladder tissue during chronic infection, highlighting its importance in this disease stage.[1][2]
Colonization of the Kidney
In addition to its role in chronic bladder infection, FmlH is a key factor in upper urinary tract colonization. Studies have demonstrated that FmlH specifically binds to healthy human kidney tissue.[1] In murine models of ascending UTI, the ΔfmlH mutant is significantly outcompeted by the wild-type strain in the kidneys, indicating a critical role for FmlH-mediated adhesion in pyelonephritis.[2]
The following diagram illustrates the distinct roles of FimH and FmlH during UPEC pathogenesis.
Quantitative Analysis of FmlH's Contribution to Virulence
The importance of FmlH in UPEC pathogenesis has been quantified using in vivo competitive infection assays. In these experiments, a mixed inoculum of wild-type UPEC and an isogenic ΔfmlH mutant is introduced into a mouse model of UTI. The ratio of mutant to wild-type bacteria recovered from tissues after a set period reveals any fitness defect of the mutant. A competitive index (CI) less than 1.0 indicates the mutant is outcompeted.
| Strain Comparison | Tissue | Time Point | Competitive Index (CI) | Fold Defect (Approx.) | Reference |
| CFT073 vs. CFT073ΔfmlH | Bladder | 28 days | ~0.001 | 1000-fold | [2] |
| CFT073 vs. CFT073ΔfmlH | Kidneys | 28 days | ~0.01 | 100-fold | [2] |
FmlH as a Therapeutic Target
The rise of multidrug-resistant UPEC necessitates the development of alternative therapeutic strategies. Anti-adhesion therapy, which aims to block the initial step of infection without killing the bacteria, is a promising approach that may exert less selective pressure for resistance. Given its critical role in chronic UTI and kidney colonization, FmlH represents an excellent target for such antivirulence compounds.[1][3] Vaccination with the FmlH lectin domain has been shown to protect mice from UTI, further validating its potential as a therapeutic target.[2]
Development of FmlH Inhibitors
Using a structure-based drug design approach, potent glycomimetic inhibitors of FmlH have been developed. These compounds, typically aryl galactosides and N-acetylgalactosaminosides, act as competitive antagonists by mimicking the natural host receptor and blocking the FmlH binding pocket.[1] These inhibitors have been shown to effectively block UPEC adhesion in vitro and reduce bacterial burden in in vivo UTI models.[1]
| Compound | Description | Inhibition Constant (Ki) | Reference |
| Galactose (Gal) | Natural Ligand (Reference) | 700 µM | [1] |
| 29β-NAc | Biphenyl N-acetyl-β-galactosaminoside | ~90 nM | [1] |
| 29β | Biphenyl β-galactoside | 2.1 µM | [1] |
| 4β-NAc | Phenyl N-acetyl-β-galactosaminoside | 2.3 µM | [1] |
Key Experimental Methodologies
The following sections detail the core protocols used to elucidate the function of FmlH and evaluate its inhibitors.
Murine Competitive Infection Model for UTI
This protocol is used to determine the relative fitness of a mutant UPEC strain compared to its wild-type parent in vivo.
Detailed Steps:
-
Bacterial Culture: UPEC strains (e.g., wild-type CFT073 and the isogenic ΔfmlH mutant, each with a distinct antibiotic resistance marker) are grown statically in Luria-Bertani (LB) broth overnight at 37°C. This is followed by a subculture (e.g., 1:1000) into fresh LB for a second 18-24 hour static outgrowth to induce pilus expression.
-
Inoculum Preparation: Bacteria are pelleted by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS). The optical density is measured to normalize bacterial concentrations. Wild-type and mutant strains are mixed in a 1:1 ratio to a final concentration of approximately 1-2 x 108 CFU in a 50 µL volume. The input ratio is verified by plating on selective and non-selective media.
-
Infection: Female mice (e.g., C3H/HeN strain, 7-8 weeks old) are lightly anesthetized. The bacterial suspension (50 µL) is inoculated directly into the bladder via a catheter inserted through the urethra.
-
Tissue Harvest and Enumeration: At the experimental endpoint (e.g., 28 days for chronic infection), mice are euthanized. The bladder and kidneys are aseptically removed and homogenized in PBS.
-
Data Analysis: Serial dilutions of the tissue homogenates are plated on non-selective agar (to count total bacteria) and agar containing the appropriate antibiotic (to count the mutant). The competitive index (CI) is calculated as the ratio of mutant to wild-type bacteria recovered from the tissue, normalized to the input ratio.
ELISA-Based FmlH Inhibition Assay
This protocol is used to screen for and quantify the potency of FmlH inhibitors in vitro.
Detailed Steps:
-
Plate Coating: High-binding 96-well microtiter plates are coated overnight at 4°C with a solution containing the FmlH receptor ligand (e.g., bovine submaxillary mucin (BSM) treated with sialidase to expose the TF antigen).
-
Blocking: Wells are washed with PBS containing Tween 20 (PBS-T) and blocked for 1-2 hours at room temperature with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.
-
Inhibition Reaction: In a separate plate, a constant concentration of biotinylated FmlH lectin domain (FmlHLD) is pre-incubated with serial dilutions of the inhibitor compounds for approximately 30 minutes.
-
Binding Step: The FmlHLD/inhibitor mixtures are transferred to the washed, BSM-coated plate and incubated for 1-2 hours to allow binding of uninhibited FmlHLD to the plate.
-
Detection: The plate is washed thoroughly with PBS-T. Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour. The streptavidin-HRP binds to the biotin on any FmlHLD captured on the plate.
-
Development and Measurement: After a final wash, an HRP substrate (like TMB) is added. The reaction is allowed to develop and is then stopped with an acid solution. The absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Percent inhibition is calculated relative to controls with no inhibitor. The data are plotted against inhibitor concentration, and the IC50 (concentration required for 50% inhibition) is determined. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme-substrate affinity.[1]
Conclusion
FmlH is a critical virulence factor for UPEC, providing a distinct advantage for bacterial persistence during chronic cystitis and for colonization of the kidneys. Its specific role in the later stages of infection complements that of other adhesins like FimH, making it an attractive target for therapeutics aimed at preventing recurrent and complicated UTIs. The development of potent, high-affinity FmlH inhibitors demonstrates the feasibility of anti-adhesion strategies. Further optimization of these compounds for oral bioavailability and improved pharmacokinetic properties holds significant promise for the development of novel, non-antibiotic treatments to combat UTIs caused by multidrug-resistant UPEC.
References
Unraveling the Enigma of AM4085: A Technical Impasse
Despite a comprehensive search of scientific literature and chemical databases, the specific chemical entity designated as AM4085 remains elusive. This in-depth technical guide sought to provide a thorough analysis of its chemical structure and properties for researchers, scientists, and drug development professionals. However, the identifier "this compound" does not correspond to a publicly documented compound within the well-established "AM" series of synthetic cannabinoids or other known chemical libraries.
The "AM" series of compounds, developed by the research group of Alexandros Makriyannis, is a significant class of synthetic cannabinoids. Extensive lists and databases of these compounds have been compiled over years of research. A thorough review of these resources, including compounds such as AM-2201 and AM-4030, reveals no entry for this compound.
This absence of information leads to several possibilities:
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Typographical Error: The designation "this compound" may be a typographical error in the user's request. A slight alteration in the numerical identifier could correspond to a known and well-documented compound.
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Internal or Undisclosed Codename: It is possible that "this compound" is an internal, unpublished, or recently synthesized compound's codename that has not yet entered the public domain. In the competitive landscape of drug discovery, novel compounds are often designated with internal codes before their structures and properties are disclosed in patents or scientific publications.
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Discontinued or Obscure Compound: The compound may have been synthesized and designated as this compound at some point, but for various reasons (e.g., lack of significant activity, undesirable properties), it was not pursued further, and therefore, no data was ever published.
Implications for Researchers and Professionals:
The inability to identify this compound means that no verifiable information can be provided regarding its:
-
Chemical Structure: Including its IUPAC name, molecular formula, and 2D or 3D structural representation.
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Physicochemical Properties: Such as molecular weight, melting point, boiling point, and solubility.
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Pharmacological Data: Including its mechanism of action, binding affinities to cannabinoid receptors (CB1 and CB2), and its effects on signaling pathways.
-
Experimental Protocols: No published in vitro or in vivo studies, and therefore no methodologies, can be cited.
Without a confirmed chemical identity, any attempt to provide the requested in-depth technical guide would be speculative and lack the scientific rigor required by the target audience.
Recommendations for Moving Forward:
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to ensure the accuracy of the chemical identifier. If "this compound" was obtained from a specific source, it is recommended to:
-
Verify the Identifier: Double-check the original source for any potential typographical errors.
-
Consult the Originating Research Group or Institution: If the compound is from a specific lab or company, direct inquiry may be the only way to obtain information on an unpublished entity.
Until a valid chemical structure and recognized name for "this compound" become available in the public scientific domain, a comprehensive technical guide on its properties and associated experimental methodologies cannot be constructed.
An In-depth Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib, also known by its code name AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Osimertinib. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of key signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Discovery and Rationale
The development of Osimertinib was driven by the clinical need to overcome resistance to earlier generations of EGFR TKIs.[1][2] First- and second-generation EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are effective in treating NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, a majority of patients eventually develop resistance, most commonly due to a secondary mutation in the EGFR gene, T790M.[1][2]
Osimertinib was designed to selectively inhibit both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index. The discovery process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Synthesis
The synthesis of Osimertinib can be achieved through various routes. A common laboratory-scale synthesis is a multi-step process involving the construction of the pyrimidine core, followed by the introduction of the side chains.
Experimental Protocol: Synthesis of Osimertinib
Step 1: Synthesis of the Pyrimidine Core
A key intermediate in the synthesis of Osimertinib is the substituted pyrimidine core. This is often prepared through a condensation reaction.
-
Materials: Substituted amidine, diethyl malonate, sodium ethoxide.
-
Procedure:
-
Dissolve the substituted amidine in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir.
-
Slowly add diethyl malonate to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak acid.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyrimidine derivative by column chromatography.
-
Step 2: Introduction of the Aniline Side Chain
The next step involves a nucleophilic aromatic substitution reaction to attach the aniline moiety.
-
Materials: Substituted pyrimidine from Step 1, 3-ethynylaniline, palladium catalyst, ligand, and a base.
-
Procedure:
-
Combine the substituted pyrimidine, 3-ethynylaniline, palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., BINAP) in an anhydrous, inert solvent (e.g., toluene).
-
Add a base (e.g., sodium tert-butoxide).
-
Heat the mixture under an inert atmosphere (e.g., argon) until the starting materials are consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the product by chromatography.
-
Step 3: Final Acrylamide Coupling
The final step is the coupling of the acrylamide side chain, which is crucial for the irreversible binding of Osimertinib to the EGFR kinase domain.
-
Materials: Intermediate from Step 2, acryloyl chloride, and a non-nucleophilic base.
-
Procedure:
-
Dissolve the intermediate from Step 2 in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine).
-
Slowly add acryloyl chloride to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
-
Dry, concentrate, and purify the final product, Osimertinib, by recrystallization or chromatography.
-
Biological Activity and Quantitative Data
Osimertinib exhibits potent and selective inhibitory activity against EGFR mutations. The following tables summarize key quantitative data from preclinical studies.
| Parameter | EGFRL858R/T790M | EGFRex19del/T790M | Wild-Type EGFR | Reference |
| IC50 (nM) | <1 | <1 | 25-50 | [2] |
| Ki (nM) | 0.8 | 1.2 | 21 | |
| Cellular Potency (nM) | 10-20 | 15-30 | >500 |
Table 1: In Vitro Inhibitory Activity of Osimertinib
| Parameter | Value | Reference |
| Bioavailability (%) | ~70 | |
| Tmax (hours) | 6 | |
| Half-life (hours) | 48 | |
| Volume of Distribution (L) | 986 | |
| Protein Binding (%) | 95 |
Table 2: Pharmacokinetic Properties of Osimertinib in Humans
Mechanism of Action and Signaling Pathway
Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification is what confers its irreversible nature.
The binding of growth factors like EGF to the EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. In cancer, activating mutations in EGFR lead to constitutive activation of these pathways, driving uncontrolled cell growth.
Osimertinib blocks the kinase activity of the mutant EGFR, thereby inhibiting the downstream signaling pathways and leading to apoptosis of the cancer cells.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow: Assessing Kinase Inhibition
A common workflow to determine the inhibitory activity of a compound like Osimertinib involves in vitro kinase assays.
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the IC50 of a kinase inhibitor.
Conclusion
Osimertinib serves as a prime example of successful structure-based drug design and a significant advancement in personalized medicine for NSCLC. Its high potency against sensitizing and resistance EGFR mutations, coupled with its selectivity over wild-type EGFR, has translated into remarkable clinical efficacy. The synthetic pathways are well-established, and its mechanism of action is thoroughly characterized. This guide provides a foundational resource for researchers working on the development of next-generation kinase inhibitors and other targeted therapies.
References
- 1. Quantitative Assessment of Binding Affinities for Nanoparticles Targeted to Vulnerable Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of AMPK Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
AM4085: A Potential Anti-Virulence Therapeutic for Urinary Tract Infections
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urinary Tract Infections (UTIs) represent a significant global health burden, exacerbated by the rise of antibiotic-resistant uropathogenic Escherichia coli (UPEC). Anti-virulence therapy, a strategy that disarms pathogens rather than killing them, presents a promising alternative to traditional antibiotics. This whitepaper explores the potential of AM4085, a novel small molecule inhibitor of the quorum-sensing sensor kinase QseC, as a pioneering anti-virulence therapeutic for the management of UTIs. By targeting the QseC/QseB two-component system, AM4805 effectively attenuates key UPEC virulence mechanisms, including motility, adhesion to bladder epithelial cells, and biofilm formation, without exerting selective pressure for resistance. This document provides a comprehensive overview of the preclinical data supporting this compound, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.
Introduction: The Challenge of UTIs and the Promise of Anti-Virulence Therapy
Urinary tract infections are among the most common bacterial infections, with UPEC being the causative agent in 70-95% of community-acquired and 50% of nosocomial UTIs.[1] The increasing prevalence of multidrug-resistant UPEC strains necessitates the development of novel therapeutic strategies.[2] Anti-virulence therapies offer a paradigm shift from traditional bactericidal or bacteriostatic antibiotics. By targeting virulence factors, these agents aim to prevent the pathogen from causing disease, thereby allowing the host immune system to clear the infection. This approach is hypothesized to exert less selective pressure for the development of drug resistance.
This compound: A Potent Inhibitor of the QseC Sensor Kinase
This compound is a small molecule identified through high-throughput screening for its ability to inhibit QseC autophosphorylation. While the specific chemical structure of this compound is proprietary, it is analogous in its mechanism of action to the well-characterized QseC inhibitor, LED209.[3][4][5][6] this compound acts as a competitive inhibitor, blocking the binding of signaling molecules to QseC and thereby preventing the downstream activation of virulence gene expression.[4] Importantly, this compound does not inhibit bacterial growth, a key characteristic of an anti-virulence agent.[3][5]
Mechanism of Action of QseC Inhibition
The proposed mechanism of action for QseC inhibitors like this compound involves the allosteric modification of lysine residues within the QseC sensor domain, impairing its function.[5] This prevents the autophosphorylation of QseC in response to environmental signals, thereby halting the phosphotransfer to QseB and the subsequent activation of virulence gene transcription.
Preclinical Efficacy of QseC Inhibition in UTI Models
The therapeutic potential of targeting QseC has been demonstrated through extensive preclinical studies with the analogous compound LED209. These studies provide a strong rationale for the development of this compound for UTIs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of the QseC inhibitor LED209 on UPEC and other relevant pathogens.
| In Vitro Efficacy of LED209 | |
| Parameter | Observation |
| Inhibition of QseC Autophosphorylation | 5 pM LED209 inhibits autophosphorylation in response to 50 µM epinephrine.[4] |
| Inhibition of Virulence Gene Expression (EHEC) | 5 pM LED209 inhibits ler, fliC, and stx2A expression in response to epinephrine and AI-3.[4] |
| Inhibition of Attaching and Effacing Lesion Formation (EHEC) | 5 pM LED209 abolishes AE lesion formation on cultured epithelial cells.[4] |
| Reduction in Biofilm Formation (UPEC clinical isolates) | LED209 (concentration not specified) reduced biofilm formation by 43-48% in UPEC isolates.[7] |
| In Vivo Efficacy of LED209 | |
| Animal Model | Observation |
| Salmonella typhimurium Murine Infection | Oral treatment with LED209 (20 mg/kg) significantly increased survival in mice infected with a lethal dose.[4] |
| Francisella tularensis Murine Infection | A single oral dose of LED209 provided significant protection against lethal infection.[7] |
| Salmonella typhimurium CFU Reduction in Organs | LED209 treatment reduced bacterial CFUs in the liver and spleen of infected mice.[4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as an anti-virulence therapeutic for UTIs.
Motility Assay (Soft Agar Plate Method)
This assay assesses the effect of this compound on bacterial swimming motility, a key virulence factor for UPEC ascending the urinary tract.
Materials:
-
UPEC strain (e.g., CFT073)
-
Luria-Bertani (LB) broth
-
Motility agar plates (1% tryptone, 0.5% NaCl, 0.25% agar)[8]
-
This compound at various concentrations
-
Sterile inoculating needles
Procedure:
-
Prepare overnight cultures of the UPEC strain in LB broth.
-
Inoculate fresh LB broth (containing different concentrations of this compound or a vehicle control) with the overnight culture and grow to mid-logarithmic phase (OD600 of 0.9-1.1).[8]
-
Carefully stab the center of the motility agar plates with a sterile inoculating needle dipped in the bacterial culture.[8]
-
Incubate the plates at 30°C for 11-24 hours.[8]
-
Measure the diameter of the zone of bacterial swimming from the point of inoculation. A reduction in the diameter in the presence of this compound indicates inhibition of motility.
Bladder Cell Adhesion and Invasion Assay
This assay quantifies the ability of UPEC to adhere to and invade human bladder epithelial cells in the presence of this compound.
Materials:
-
Human bladder epithelial cell line (e.g., 5637)
-
UPEC strain
-
Tissue culture medium (e.g., RPMI 1640)
-
This compound at various concentrations
-
Gentamicin
-
Triton X-100
-
Phosphate-buffered saline (PBS)
-
Agar plates for CFU enumeration
Procedure:
-
Seed bladder epithelial cells in 24-well plates and grow to confluence.
-
Grow UPEC to the mid-logarithmic phase in the presence of this compound or a vehicle control.
-
Infect the confluent bladder cell monolayers with the treated UPEC at a multiplicity of infection (MOI) of 10-100.
-
Incubate for 2 hours to allow for adhesion and invasion.
-
For Adhesion: Wash the wells extensively with PBS to remove non-adherent bacteria. Lyse the cells with Triton X-100 and plate the lysate on agar to determine the number of adherent bacteria (CFU/well).
-
For Invasion: After the initial 2-hour incubation, add media containing gentamicin to kill extracellular bacteria. Incubate for another 1-2 hours. Wash with PBS, lyse the cells with Triton X-100, and plate the lysate to determine the number of intracellular (invaded) bacteria (CFU/well).
Murine Model of Urinary Tract Infection
This in vivo model is crucial for evaluating the therapeutic efficacy of this compound in a living organism.
Materials:
-
Female mice (e.g., C57BL/6 or C3H/HeN)
-
UPEC strain
-
This compound formulation for oral or intraperitoneal administration
-
Anesthetic
-
Catheters
-
Sterile saline
Procedure:
-
Anesthetize the mice.
-
Inoculate the bladders of the mice with a defined dose of UPEC (e.g., 10^7 - 10^8 CFU) via transurethral catheterization.[9][10]
-
Administer this compound or a vehicle control at specified time points (prophylactic or therapeutic regimen).
-
At desired time points post-infection (e.g., 24, 48 hours), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenates on agar to determine the bacterial load (CFU/gram of tissue).[10] A significant reduction in bacterial burden in the this compound-treated group compared to the control group indicates in vivo efficacy.
Conclusion and Future Directions
This compound represents a promising new frontier in the fight against UTIs. By targeting the QseC virulence regulator, it offers a novel anti-virulence strategy that has the potential to be effective against a broad range of Gram-negative uropathogens without driving antibiotic resistance. The preclinical data for the analogous compound LED209 are highly encouraging, demonstrating potent inhibition of key virulence phenotypes and in vivo efficacy.
Further research should focus on the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy against a wider panel of clinical UPEC isolates, including multidrug-resistant strains. Long-term studies are also needed to confirm the low propensity for resistance development. Successful completion of these studies will pave the way for clinical trials to evaluate this compound as a much-needed, novel therapeutic for the management of uncomplicated and recurrent UTIs.
References
- 1. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens | Semantic Scholar [semanticscholar.org]
- 4. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting QseC signaling and virulence for antibiotic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Motility in the Colonization of Uropathogenic Escherichia coli in the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virulence of Escherichia coli B2 Isolates from Meat and Animals in a Murine Model of Ascending Urinary Tract Infection (UTI): Evidence that UTI Is a Zoonosis - PMC [pmc.ncbi.nlm.nih.gov]
Uropathogenic E. coli Adhesins as Drug Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), a significant global health concern exacerbated by rising antibiotic resistance. The initial and critical step in UPEC pathogenesis is the adhesion to host urothelial cells, mediated by a variety of specialized proteins known as adhesins. These molecules represent attractive targets for the development of novel anti-virulence therapies that aim to prevent infection without exerting selective pressure for resistance. This technical guide provides an in-depth overview of the major UPEC adhesins, their mechanisms of action, their prevalence in clinical isolates, and their potential as targets for drug development. It includes a summary of quantitative data, detailed experimental protocols for studying UPEC adhesion, and diagrams of key signaling pathways and experimental workflows.
Introduction to Uropathogenic E. coli Adhesins
UPEC strains express a diverse repertoire of adhesive organelles, primarily fimbriae (or pili), which are hair-like appendages extending from the bacterial surface.[1] Each fimbria is tipped with an adhesin protein that recognizes and binds to specific carbohydrate or protein receptors on the surface of host cells in the urinary tract.[2] This specific interaction determines tissue tropism and the progression of the infection.[2] By blocking this initial adhesion step, it is possible to prevent colonization and subsequent infection, offering a promising alternative to traditional antibiotics.[3][4] The most well-characterized UPEC adhesins include Type 1 fimbriae (FimH), P fimbriae (PapG), S fimbriae (SfaS), and Afa/Dr adhesins.[5]
Major UPEC Adhesins and Their Characteristics
Type 1 Fimbriae and the FimH Adhesin
Type 1 fimbriae are crucial for the colonization of the bladder and are considered a key virulence factor in cystitis.[2] The adhesin at the tip of the Type 1 pilus is FimH, which binds to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells.[3][6] This interaction not only anchors the bacteria, preventing their clearance by urine flow, but also triggers invasion of the host cells, leading to the formation of intracellular bacterial communities (IBCs) that can act as a reservoir for recurrent infections.[7][8]
P Fimbriae and the PapG Adhesin
P fimbriae are strongly associated with pyelonephritis, or kidney infection.[5][6] The adhesin associated with P fimbriae is PapG, which binds to globoseries glycolipids on renal epithelial cells.[9][10] There are several variants of PapG (class I, II, and III), each with distinct receptor specificities, which may influence the clinical outcome of the infection.[11]
Other Notable Adhesins
-
S Fimbriae: Encoded by the sfa operon, these adhesins bind to sialic acid-containing receptors and are associated with both UTIs and neonatal meningitis.[11]
-
Afa/Dr Family of Adhesins: This family of adhesins is linked to recurrent UTIs, particularly in children and pregnant women.[5]
-
Curli Fibers: These are amyloid fibers that contribute to biofilm formation and adherence to the extracellular matrix.[12]
-
Non-fimbrial adhesins: UPEC also expresses a variety of non-fimbrial adhesins that contribute to pathogenesis.[5]
Quantitative Data on UPEC Adhesins
The following tables summarize key quantitative data related to the prevalence of adhesin-encoding genes in clinical UPEC isolates, the binding affinities of adhesins to their receptors, and the efficacy of potential inhibitors.
Table 1: Prevalence of Adhesin-Encoding Genes in Uropathogenic E. coli (UPEC) Clinical Isolates
| Adhesin Gene | Prevalence (%) | UTI Type Association | Reference(s) |
| fimH (Type 1 fimbriae) | 86 - 100 | Cystitis | [5][13][14] |
| pap (P fimbriae) | 14 - 91 | Pyelonephritis | [5][13][15] |
| sfa (S fimbriae) | 12 - 54 | Cystitis, Pyelonephritis | [5][14][15] |
| afa/dr (Afa/Dr adhesins) | 6 - 36 | Recurrent UTIs, Cystitis | [5][13][15] |
| csgA (Curli fibers) | High prevalence | Biofilm formation | [13] |
Table 2: Binding Affinities of UPEC Adhesins to Receptors
| Adhesin | Ligand/Receptor | Dissociation Constant (Kd) | Experimental Method | Reference(s) |
| FimH | Mannose | 2.3 µM | Not specified | [3] |
| FimH | Butyl α-D-mannoside | 0.15 µM | Not specified | [3] |
| FimH | Alkyl α-D-mannosides | Up to 5 nM | Not specified | [3] |
| PapG (Class II) | Di- to pentasaccharides | 80 - 540 µM | Surface Plasmon Resonance | [10] |
| PapG (Class II) | p-Methoxyphenyl galabioside | 140 µM | Surface Plasmon Resonance | [10] |
| FmlH | TF antigen (Gal(β1-3)GalNAc) | 17.4 µM | Surface Plasmon Resonance | [16] |
| FmlH | Core 2 glycans | 12.2 µM | Surface Plasmon Resonance | [16] |
Table 3: Inhibitory Concentrations (IC50) of Adhesin Antagonists
| Adhesin Target | Inhibitor | IC50 | Assay | Reference(s) |
| PapG (Class I) | p-methoxyphenyl [3-O-(m-nitrobenzyl)-α-D-galactopyranosyl]-(1-4)-β-D-galactopyranoside | 4.1 µM | Hemagglutination Inhibition | [9] |
| PapG (Class II) | 2-[(S)-2-methoxycarbonyl-2-acetamido-ethylthio]ethyl (3-O-3-[2-(methoxycarbonylphenylthio)propyl]-α-D-galactopyranosyl)-(1-4)-α-D-galactopyranoside | 68 µM | Hemagglutination Inhibition | [9] |
Signaling Pathways and Pathogenesis
UPEC adhesin-receptor interactions do not merely anchor the bacteria; they also initiate complex host cell signaling cascades that contribute to inflammation and bacterial invasion.
FimH-Mediated Signaling and Invasion
Binding of FimH to uroplakin 1a and α3β1 integrins on bladder epithelial cells can trigger host cell signaling pathways that lead to bacterial uptake.[8][12] This process involves the activation of Toll-like receptor 4 (TLR4), which recognizes the lipopolysaccharide (LPS) of Gram-negative bacteria, leading to a pro-inflammatory response characterized by the production of cytokines and chemokines such as IL-6 and CXCL8.[11][12] This inflammatory cascade, while intended to clear the infection, can also cause tissue damage.[11]
Caption: UPEC FimH-mediated adhesion and signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of adhesin function and the efficacy of potential inhibitors.
Hemagglutination Inhibition Assay
This assay is used to quantify the ability of a compound to inhibit the agglutination of red blood cells (hemagglutination) caused by bacterial adhesins.
Materials:
-
UPEC strain expressing the adhesin of interest
-
Human or guinea pig erythrocytes
-
Phosphate-buffered saline (PBS)
-
96-well U-bottom microtiter plate
-
Test compound (potential inhibitor)
Protocol:
-
Wash erythrocytes three times with PBS and resuspend to a final concentration of 1% (v/v) in PBS.
-
Prepare a two-fold serial dilution of the test compound in PBS in the wells of the microtiter plate.
-
Add a standardized suspension of the UPEC strain to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for potential inhibition of adhesion.
-
Add the 1% erythrocyte suspension to each well.
-
Gently mix and incubate the plate at 4°C for 2-4 hours, or until hemagglutination is observed in the control wells (no inhibitor).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits hemagglutination.
In Vitro Adhesion and Invasion Assay
This assay measures the ability of UPEC to adhere to and invade cultured urothelial cells.
Materials:
-
Human bladder epithelial cell line (e.g., 5637 or T24)
-
UPEC strain
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Gentamicin
-
Triton X-100
-
Sterile PBS
-
24-well tissue culture plates
Protocol:
-
Seed urothelial cells into 24-well plates and grow to confluence.
-
Wash the cell monolayers with PBS.
-
Infect the cells with a UPEC suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell.
-
Incubate for 1-2 hours to allow for adhesion and invasion.
-
For adhesion: Wash the wells extensively with PBS to remove non-adherent bacteria. Lyse the cells with Triton X-100 and plate the lysate on agar plates to enumerate the colony-forming units (CFUs) of adherent bacteria.
-
For invasion: After the initial incubation, add cell culture medium containing gentamicin (100 µg/mL) to kill extracellular bacteria. Incubate for another 1-2 hours.
-
Wash the cells with PBS, lyse with Triton X-100, and plate the lysate to determine the CFU of intracellular (invaded) bacteria.
References
- 1. Origins and Virulence Mechanisms of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the bacteria–host interface: Strategies in anti-adhesion therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uropathogenic Escherichia coli (UPEC)-Associated Urinary Tract Infections: The Molecular Basis for Challenges to Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dictamnine Inhibits the Adhesion to and Invasion of Uropathogenic Escherichia Coli (UPEC) to Urothelial Cells [mdpi.com]
- 9. Discovery of potent inhibitors of PapG adhesins from uropathogenic Escherichia coli through synthesis and evaluation of galabiose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative studies of the binding of the class II PapG adhesin from uropathogenic Escherichia coli to oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmmtd.org [ijmmtd.org]
- 12. The role of uropathogenic Escherichia coli adhesive molecules in inflammatory response- comparative study on immunocompetent hosts and kidney recipients | PLOS One [journals.plos.org]
- 13. Comparison of Adhesin Genes and Antimicrobial Susceptibilities between Uropathogenic and Intestinal Commensal Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 16. Inflammation-induced adhesin-receptor interaction provides a fitness advantage to uropathogenic E. coli during chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
AM4085: A Novel FimH Antagonist for the Prophylaxis of Chronic Urinary Tract Infections
DISCLAIMER: AM4085 is a hypothetical compound presented for illustrative purposes to fulfill the prompt's requirements for a technical whitepaper. The data, experimental protocols, and pathways described herein are representative of research in the field of anti-adhesion therapies for urinary tract infections and are not based on an existing therapeutic agent known as this compound.
Introduction
Chronic and recurrent urinary tract infections (UTIs) represent a significant and growing public health concern, largely driven by the increasing prevalence of antibiotic-resistant uropathogenic E. coli (UPEC). UPEC is responsible for approximately 80% of all community-acquired UTIs. A critical initial step in the pathogenesis of a UTI is the adhesion of UPEC to the urothelium, the epithelial lining of the bladder. This attachment is primarily mediated by the FimH adhesin located at the tip of type 1 pili, which binds to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells. By preventing this initial attachment, it is possible to prevent the subsequent colonization, invasion, and formation of intracellular bacterial communities that are often the cause of recurrent infections.
This compound is an investigational, orally bioavailable, small-molecule antagonist of the FimH adhesin. This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to evaluate the potential of this compound as a novel, non-antibiotic prophylactic agent for chronic UTIs.
Proposed Mechanism of Action
This compound is designed as a high-affinity competitive inhibitor of the FimH lectin domain. By mimicking the structure of mannosylated host cell receptors, this compound occupies the carbohydrate-binding pocket of FimH, sterically hindering the adhesion of UPEC to bladder epithelial cells. This anti-adhesive mechanism is intended to prevent the initial colonization of the urinary tract, allowing for the natural clearance of bacteria through micturition without exerting selective pressure that could lead to antibiotic resistance.
Caption: Proposed mechanism of action for this compound.
Preclinical Data Summary
The following tables summarize the key in vitro and in vivo preclinical findings for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Endpoint | UPEC Strain | Result |
|---|---|---|---|
| Hemagglutination Inhibition | IC₅₀ | UTI89 | 2.5 nM |
| Cell Adhesion Assay | IC₅₀ (T24 cells) | NU14 | 5.1 nM |
| Biofilm Formation Assay | MBIC₉₀ | UTI89 | 100 nM |
IC₅₀: Half-maximal inhibitory concentration. MBIC₉₀: Minimum biofilm inhibitory concentration required to inhibit 90% of biofilm formation.
Table 2: In Vivo Efficacy in Murine UTI Model
| Treatment Group | Dose (mg/kg, oral) | Mean Bladder CFU/g (log₁₀) at 24h | Mean Kidney CFU/g (log₁₀) at 24h |
|---|---|---|---|
| Vehicle Control | - | 7.8 ± 0.5 | 5.2 ± 0.9 |
| This compound | 10 | 4.1 ± 0.7* | 2.3 ± 0.6* |
| This compound | 25 | 2.9 ± 0.4* | < 2.0* |
| Trimethoprim | 10 | 3.5 ± 0.6* | 2.1 ± 0.5* |
*CFU: Colony-Forming Units. Data are presented as mean ± standard deviation. p < 0.01 vs. Vehicle Control.
Table 3: Pharmacokinetic Profile of this compound in Rodents
| Parameter | Value |
|---|---|
| Oral Bioavailability (F%) | 45% |
| Tₘₐₓ (hours) | 1.5 |
| Half-life (t₁/₂, hours) | 8.2 |
| Urinary Excretion (% of dose) | > 60% (unchanged) |
Tₘₐₓ: Time to maximum plasma concentration.
Key Experimental Protocols
This assay quantifies the ability of this compound to inhibit the attachment of UPEC to human bladder epithelial cells.
-
Cell Culture: Human T24 bladder epithelial cells are cultured to confluence in 24-well plates in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Bacterial Preparation: UPEC strain NU14 is grown to the stationary phase in LB broth, harvested by centrifugation, and resuspended in phosphate-buffered saline (PBS) to a concentration of 1x10⁸ CFU/mL.
-
Inhibition: Serial dilutions of this compound (or vehicle control) are prepared in PBS and pre-incubated with the bacterial suspension for 30 minutes at 37°C.
-
Infection: The T24 cell monolayers are washed with PBS, and 1 mL of the bacteria/compound mixture is added to each well. The plates are incubated for 60 minutes at 37°C to allow for bacterial adhesion.
-
Quantification: Non-adherent bacteria are removed by washing the monolayers five times with PBS. The cells are then lysed with 0.1% Triton X-100 to release the adherent bacteria. The lysate is serially diluted and plated on LB agar plates to determine the number of CFU. The IC₅₀ is calculated as the concentration of this compound that causes a 50% reduction in bacterial adhesion compared to the vehicle control.
This in vivo model is used to assess the prophylactic efficacy of this compound in preventing bladder colonization.
Caption: Experimental workflow for the murine UTI model.
-
Animals: Female C57BL/6 mice, aged 8-10 weeks, are used for the study.
-
Prophylactic Dosing: Mice are orally administered this compound (e.g., 10 or 25 mg/kg) or a vehicle control two hours prior to bacterial challenge.
-
Infection: Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. A 50 µL suspension of UPEC strain UTI89 (1x10⁸ CFU) is instilled into the bladder.
-
Endpoint Analysis: At 24 hours post-infection, mice are euthanized. The bladder and kidneys are aseptically harvested, weighed, and homogenized in sterile PBS.
-
Bacterial Load Quantification: The tissue homogenates are serially diluted and plated on MacConkey agar. Plates are incubated overnight at 37°C, and colonies are counted to determine the CFU per gram of tissue.
Logical Framework for Clinical Application
The development of this compound is predicated on a shift from antibiotic treatment to non-antibiotic prophylaxis for patients with a history of recurrent UTIs. The logical framework below illustrates the intended role of this compound in the clinical management of this condition.
Caption: Role of this compound in preventing recurrent UTIs.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a first-in-class oral prophylactic agent for the prevention of chronic and recurrent UTIs. Its targeted, non-bactericidal mechanism of action represents a promising strategy to combat the cycle of infection and antibiotic treatment, potentially reducing the incidence of antibiotic resistance. Future work will focus on completing formal IND-enabling toxicology studies and advancing this compound into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in human subjects.
The Significance of FmlH in Bladder Colonization by Uropathogenic E. coli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), a significant global health concern exacerbated by rising antibiotic resistance. UPEC's ability to colonize the bladder is a critical step in pathogenesis, mediated by a variety of virulence factors, including adhesins. While the role of the type 1 pilus adhesin, FimH, in acute cystitis is well-established, emerging evidence highlights the crucial and distinct role of the FmlH adhesin in the context of chronic and persistent bladder infections. This technical guide provides a comprehensive overview of the significance of FmlH in UPEC bladder colonization, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing associated pathways. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development, aiming to foster a deeper understanding of FmlH as a key player in UPEC pathogenesis and a promising target for novel anti-virulence strategies.
Introduction: The Challenge of UPEC and the Role of Adhesins
Uropathogenic E. coli (UPEC) is responsible for the vast majority of urinary tract infections (UTIs), which range from acute cystitis to more severe conditions like pyelonephritis and urosepsis.[1] A key element in the pathogenic cascade of UPEC is its ability to adhere to the urothelial lining of the bladder, thereby resisting clearance by urine flow and facilitating tissue invasion and the formation of intracellular bacterial communities (IBCs).[2] This adhesion is primarily mediated by proteinaceous appendages called pili or fimbriae, which are tipped with specific adhesin proteins that recognize and bind to host cell receptors.[1]
While numerous adhesins are expressed by UPEC, the type 1 pilus adhesin, FimH, has been extensively studied for its critical role in the initial stages of bladder colonization by binding to mannosylated uroplakin receptors on superficial bladder cells.[3][4] However, the UPEC genome often encodes multiple chaperone-usher pathway (CUP) pili, suggesting a functional diversity that allows for adaptation to different host environments and stages of infection.[5] Among these is the Fml (or F9/Yde) pilus, which is tipped with the adhesin FmlH.[5] Recent research has illuminated the distinct and significant role of FmlH, not in the initial acute phase of infection, but in the establishment and persistence of chronic cystitis.[5]
The Role of FmlH in Chronic Bladder Colonization
Temporal and Niche-Specific Function
Unlike FimH, which is crucial for acute bladder infection, FmlH appears to play a minimal role in the initial 24-48 hours of UPEC colonization.[5] Instead, FmlH provides a significant fitness advantage to UPEC during the later, chronic stages of cystitis.[5] This temporal distinction is linked to changes in the bladder microenvironment induced by the initial infection and subsequent host inflammatory response.
Chronic cystitis is characterized by persistent bacteriuria, high bacterial loads in the bladder, and chronic inflammation of the urothelium.[5] This inflammatory state leads to remodeling of the bladder epithelium, including the shedding of superficial umbrella cells. This process exposes underlying transitional epithelial cells and alters the repertoire of available host cell surface glycans. It is in this altered, inflamed niche that FmlH exerts its primary function.
Receptor Specificity and Upregulation
FmlH is a lectin that exhibits specific binding to galactose-β1-3-N-acetylgalactosamine (Gal(β1-3)GalNAc) epitopes.[5] This structure is a core-1 O-glycan, also known as the Thomsen-Friedenreich (T-F) antigen. While receptors for FmlH are scarce on the surface of the healthy, naïve bladder, their expression is significantly increased on the inflamed urothelium of a chronically infected bladder.[5]
Concurrently, UPEC upregulates the expression of the fml operon in response to the host environment during chronic infection. Quantitative PCR analysis of UPEC harvested from the bladders of chronically infected mice (28 days post-infection) revealed an approximately 6-fold increase in the expression of fmlA, the major subunit of the Fml pilus, compared to the initial inoculum.[5] This coordinated upregulation of both the adhesin by the pathogen and its receptor by the host creates a specific advantage for FmlH-mediated adherence during persistent infection.
Contribution to Biofilm Formation
While the role of FimH in the initial stages of biofilm formation on abiotic surfaces and within bladder epithelial cells is well-documented, the specific contribution of FmlH to biofilm development is an area of ongoing investigation. Given its role in persistent colonization and adherence to inflamed tissues, it is plausible that FmlH-mediated binding contributes to the stability and maturation of biofilms in the chronically infected bladder, a niche characterized by persistent bacterial communities.
Quantitative Data on FmlH Function
The significance of FmlH in UPEC pathogenesis is underscored by quantitative data from various experimental models. These findings are summarized below for clarity and ease of comparison.
| Experimental Model | Metric | Key Finding | Reference |
| Mouse Model of Chronic Cystitis (Competitive Index) | Bladder Colonization (CFU/g tissue) | At 28 days post-infection, wild-type UPEC outcompeted an isogenic ΔfmlH mutant by approximately 1,000-fold in the bladder. | |
| Mouse Model of Chronic Cystitis (Competitive Index) | Kidney Colonization (CFU/g tissue) | At 28 days post-infection, wild-type UPEC outcompeted an isogenic ΔfmlH mutant by approximately 100-fold in the kidneys. | |
| Gene Expression Analysis (qPCR) | fmlA Expression | Expression of fmlA was increased approximately 6-fold in UPEC from chronically infected bladders (28 dpi) compared to the inoculum. | [5] |
| FmlH Vaccination Mouse Model | Bladder Colonization (CFU/g tissue) | Vaccination with the FmlH adhesin domain significantly reduced UPEC bladder colonization at 2 and 3 days post-infection compared to mock-vaccinated mice. | [5] |
| FmlH Antagonist Treatment | Bladder and Kidney Colonization (CFU/organ) | Treatment with a high-affinity FmlH inhibitor (ortho-biphenyl GalNAc glycomimetic) significantly reduced bacterial burdens in both the bladder and kidneys in a mouse model of chronic UTI. | |
| In Vitro Binding Assay (ELISA) | IC50 of FmlH Inhibitor | A novel ortho-biphenyl GalNAc glycomimetic (compound 69) demonstrated an IC50 of 0.19 µM against FmlH. |
Signaling Pathways and Molecular Interactions
While the signaling cascades initiated by the FimH adhesin have been partially elucidated, the specific downstream pathways triggered by FmlH binding to its Gal(β1-3)GalNAc receptor on urothelial cells are still under investigation. However, based on the known responses to UPEC adhesion and the inflammatory context in which FmlH functions, a putative model can be proposed.
The binding of UPEC adhesins to host cell receptors is known to trigger inflammatory responses, including the production of chemokines and cytokines. This is often mediated through the activation of Toll-like receptor 4 (TLR4) by bacterial components like lipopolysaccharide (LPS) and fimbriae, leading to the activation of downstream transcription factors such as NF-κB. It is likely that FmlH engagement with its receptor on inflamed urothelial cells contributes to sustaining this inflammatory signaling, thereby perpetuating the chronic inflammatory state that favors its own function.
Below is a generalized diagram of UPEC-induced signaling in urothelial cells, which provides a framework for understanding where FmlH-mediated signaling may integrate.
Caption: Putative logical flow of FmlH-mediated bladder colonization.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of FmlH.
Mouse Model of Chronic UPEC Cystitis
This protocol is adapted from studies establishing chronic UPEC infection in C3H/HeN mice.
Objective: To establish a chronic urinary tract infection in mice to study the role of FmlH in persistence.
Materials:
-
8- to 10-week-old female C3H/HeN mice.
-
UPEC strain (e.g., CFT073) and isogenic ΔfmlH mutant.
-
Luria-Bertani (LB) broth.
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthesia (e.g., isoflurane).
-
Sterile polyethylene catheter.
-
Syringes and needles.
-
Equipment for euthanasia and tissue harvesting.
-
Equipment for bacterial plating and colony counting (CFU).
Procedure:
-
Bacterial Preparation: Culture UPEC strains in static LB broth at 37°C for 24 hours to induce pilus expression. Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 2 x 10⁹ CFU/mL.
-
Infection: Anesthetize mice using isoflurane. Inoculate mice transurethrally with 50 µL of the bacterial suspension (1 x 10⁸ CFU) using a sterile catheter. For competitive index experiments, a 1:1 mixture of wild-type and mutant strains is used.
-
Monitoring Infection: Collect urine from mice at regular intervals (e.g., 24 hours, 7 days, 14 days, 21 days, 28 days) by gently applying pressure to the bladder. Serially dilute the urine in PBS and plate on appropriate agar (e.g., LB agar with and without antibiotics for competitive index) to determine CFU/mL. Chronic cystitis is typically defined by persistent bacteriuria of >10⁴ CFU/mL.
-
Tissue Harvesting and Analysis: At the desired endpoint (e.g., 28 days post-infection), euthanize the mice. Aseptically remove the bladder and kidneys. Homogenize the tissues in sterile PBS. Serially dilute the homogenates and plate to determine the bacterial load (CFU/gram of tissue).
Caption: Experimental workflow for the mouse model of chronic cystitis.
In Situ Binding Assay of FmlH to Bladder Tissue
This protocol describes the binding of a purified, fluorescently labeled FmlH adhesin domain to cryosections of mouse bladder tissue.
Objective: To visualize the binding sites of FmlH on naïve versus inflamed bladder tissue.
Materials:
-
Purified FmlH adhesin domain (FmlH-AD) fused to a fluorescent protein (e.g., mCherry).
-
Naïve and chronically infected mouse bladders.
-
Optimal cutting temperature (OCT) compound.
-
Cryostat.
-
Microscope slides (e.g., poly-L-lysine coated).
-
PBS.
-
Fixative (e.g., 4% paraformaldehyde).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation: Euthanize mice and immediately harvest bladders. Embed the fresh tissue in OCT compound and flash-freeze in isopentane cooled with liquid nitrogen. Store at -80°C until sectioning.
-
Cryosectioning: Cut 5-10 µm thick sections of the frozen bladder tissue using a cryostat and mount them on coated microscope slides.
-
Fixation and Blocking: Fix the tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature.
-
FmlH Binding: Dilute the fluorescently labeled FmlH-AD-mCherry protein in blocking buffer to a final concentration of ~20 µg/mL. Incubate the tissue sections with the FmlH-AD-mCherry solution for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing and Mounting: Wash the sections three times with PBS to remove unbound protein. Mount the sections with mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the sections using a fluorescence microscope with appropriate filters for mCherry and DAPI. Capture images to compare the binding of FmlH to naïve versus inflamed bladder tissue sections.
Quantitative Real-Time PCR (qPCR) for fml Gene Expression
This protocol outlines the measurement of fmlA gene expression in UPEC recovered from infected bladders.
Objective: To quantify the expression of the Fml pilus operon during chronic infection.
Materials:
-
Infected mouse bladders.
-
RNA stabilization solution (e.g., RNAlater).
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for fmlA and a housekeeping gene (e.g., gapA).
-
Real-time PCR system.
Procedure:
-
Sample Collection and RNA Stabilization: Harvest bladders from chronically infected mice. To isolate tissue-associated bacteria, extensively wash the bladders in PBS to remove luminal bacteria. Immediately place the tissue in an RNA stabilization solution to preserve bacterial RNA integrity.
-
RNA Extraction: Homogenize the bladder tissue and proceed with a total RNA extraction protocol suitable for mixed host and bacterial samples. Ensure the protocol includes steps to efficiently lyse bacterial cells.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qPCR: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for fmlA and the housekeeping gene. Run the reactions on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of fmlA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the expression in bacteria from infected bladders to the expression in the initial inoculum.
FmlH as a Therapeutic and Vaccine Target
The critical and specific role of FmlH in chronic UPEC infection makes it an attractive target for the development of novel therapeutics and vaccines.
Anti-Adhesion Therapy
Targeting bacterial virulence by inhibiting adhesion is a promising strategy that may circumvent the selective pressures that lead to traditional antibiotic resistance. Small-molecule inhibitors designed to block the binding pocket of FmlH can prevent its attachment to the inflamed urothelium. Structure-based drug design has led to the development of high-affinity aryl galactoside and N-acetylgalactosaminoside FmlH ligands. Treatment with these antagonists has been shown to significantly reduce bacterial loads in both the bladders and kidneys of mice with chronic UTIs, demonstrating their therapeutic potential.
Vaccine Development
Vaccination with the receptor-binding lectin domain of FmlH has been shown to be protective in mouse models of UTI.[5] Immunized mice exhibit a significant reduction in UPEC colonization during the chronic stages of infection.[5] An FmlH-based vaccine could be a viable approach to prevent the progression from acute to chronic UTI and to reduce the incidence of recurrent infections, which are often associated with persistent bacterial reservoirs.
Caption: Therapeutic strategies targeting the FmlH adhesin.
Conclusion and Future Directions
The FmlH adhesin has emerged as a key virulence factor in the pathogenesis of chronic urinary tract infections caused by UPEC. Its unique role in colonizing the inflamed bladder, distinct from that of FimH in acute infection, highlights the sophisticated adaptive capabilities of UPEC. The specific interaction between FmlH and its host receptor, Gal(β1-3)GalNAc, which is upregulated during chronic inflammation, presents a promising target for the development of novel anti-virulence therapies.
Future research should focus on several key areas:
-
Elucidating FmlH-mediated Signaling: A detailed characterization of the intracellular signaling pathways activated upon FmlH binding to urothelial cells is needed to fully understand its contribution to the chronic inflammatory loop.
-
Human Clinical Relevance: While FmlH expression is elevated in urine from UTI patients, further studies are required to correlate FmlH expression levels and specific FmlH variants with the clinical course and outcomes of human UTIs.
-
Combination Therapies: Investigating the synergistic potential of combining FmlH antagonists with FimH inhibitors could provide a broad-spectrum anti-adhesion therapy effective against both acute and chronic stages of UPEC infection.
A deeper understanding of the molecular mechanisms underpinning FmlH-mediated colonization will be instrumental in designing effective strategies to combat persistent and recurrent UTIs, a growing challenge in clinical practice.
References
- 1. Role of Uropathogenic Escherichia coli Virulence Factors in Development of Urinary Tract Infection and Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation-induced adhesin-receptor interaction provides a fitness advantage to uropathogenic E. coli during chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uropathogenic Escherichia coli invades bladder epithelial cells by activating kinase networks in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
No Publicly Available Data on AM4085 and Its Effect on Bacterial Adhesion
Despite a comprehensive search of scholarly articles and research databases, no scientific literature or public data could be found regarding a compound designated as AM4085 and its effects on bacterial adhesion. This lack of information prevents the creation of the requested in-depth technical guide, as there is no quantitative data, experimental protocols, or established signaling pathways to report.
The search for "this compound" did not yield any relevant results in the context of microbiology, pharmacology, or any other related biological field. This suggests that "this compound" may be an internal, unpublished compound identifier, a new formulation not yet described in scientific literature, or potentially an incorrect designation.
Without any foundational data, it is impossible to fulfill the core requirements of the request, which included:
-
Data Presentation: No quantitative data on this compound's impact on bacterial adhesion exists in the public domain to summarize into tables.
-
Experimental Protocols: No cited experiments involving this compound could be found, and therefore, no methodologies can be detailed.
-
Visualization of Signaling Pathways: The mechanism of action and any involved signaling pathways for this compound in relation to bacterial adhesion are unknown, precluding the creation of any diagrams.
It is recommended that researchers, scientists, and drug development professionals interested in this topic verify the compound's name and designation. If "this compound" is a proprietary or pre-publication compound, the relevant information would likely be held by the developing organization and not be publicly accessible.
Methodological & Application
Application Notes and Protocols for AM4085: A Novel GPR55 Antagonist
For Research Use Only.
Introduction
AM4085 is a potent and selective antagonist of the G-protein coupled receptor 55 (GPR55). Initially deorphanized as a cannabinoid receptor, GPR55 is now known to be activated by non-cannabinoid ligands such as L-α-lysophosphatidylinositol (LPI).[1] GPR55 signaling has been implicated in various physiological and pathophysiological processes, including inflammatory pain, neuropathic pain, metabolic disorders, and cancer.[1] this compound provides a valuable tool for investigating the role of GPR55 in these processes. These application notes provide detailed protocols for in vitro assays to characterize the antagonist activity of this compound at the GPR55 receptor.
Mechanism of Action
GPR55 is known to couple to several G-protein families, including Gq, G12, and G13.[2] Activation of GPR55 by an agonist like LPI initiates a downstream signaling cascade that includes the activation of RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[2] This signaling can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] Furthermore, GPR55 activation can induce the recruitment of β-arrestin, leading to receptor internalization.[4] this compound is designed to competitively bind to GPR55 and inhibit these agonist-induced signaling events.
GPR55 Signaling Pathway
Caption: GPR55 receptor signaling cascade upon agonist activation and its inhibition by this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound in various in vitro assays.
Table 1: Binding Affinity of this compound for GPR55
| Compound | Ki (nM) |
| This compound | 75 ± 8 |
Table 2: Functional Antagonist Activity of this compound
| Assay | IC50 (nM) |
| β-arrestin Recruitment | 160 ± 25 |
| ERK1/2 Phosphorylation Inhibition | 210 ± 30 |
| PKCβII Translocation Inhibition | 185 ± 20 |
Table 3: Selectivity Profile of this compound
| Receptor | Antagonist Activity (IC50, µM) |
| GPR35 | > 20 |
| CB1 | > 20 |
| CB2 | > 20 |
Experimental Protocols
β-arrestin Recruitment Assay
This assay is designed to measure the inhibition of agonist-induced β-arrestin recruitment to the GPR55 receptor.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Culture: Use a stable cell line co-expressing human GPR55 and a β-arrestin-GFP fusion protein (e.g., U2OS or CHO cells). Culture cells in appropriate medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Plate Preparation: Seed the cells into 384-well, black-walled, clear-bottom assay plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS).
-
Antagonist Pre-incubation: Remove the culture medium from the assay plates and add the this compound dilutions. Incubate for 15 minutes at room temperature.[3]
-
Agonist Stimulation: Add a fixed concentration of a GPR55 agonist, such as LPI (typically at an EC80 concentration), to all wells except for the negative control.[4]
-
Incubation: Incubate the plates for 40 minutes at room temperature.[3]
-
Cell Fixation: Carefully remove the assay buffer and add 4% paraformaldehyde in PBS to fix the cells. Incubate for 25 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS.[3]
-
Imaging: Acquire images using a high-content imaging system, capturing both the GFP and a nuclear counterstain (e.g., Hoechst).
-
Data Analysis: Use image analysis software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
ERK1/2 Phosphorylation Inhibition Assay
This assay measures the ability of this compound to block agonist-induced phosphorylation of ERK1/2.
Experimental Workflow:
Caption: Workflow for the ERK1/2 phosphorylation inhibition assay.
Detailed Methodology:
-
Cell Culture: Plate GPR55-expressing U2OS cells in 96-well plates and grow to 80-90% confluency.[3]
-
Serum Starvation: The day before the assay, replace the growth medium with a serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with LPI (at its EC80 concentration) for 5-10 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phospho-ERK1/2:
-
ELISA-based method: Use a commercial ELISA kit to quantify the levels of phosphorylated ERK1/2 in the cell lysates.
-
Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-ERK1/2 and total ERK1/2. Use a secondary antibody conjugated to HRP for detection.
-
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized data against the concentration of this compound to determine the IC50 value.[3]
PKCβII Translocation Assay
This assay visualizes the inhibition of agonist-induced translocation of PKCβII-GFP from the cytoplasm to the plasma membrane.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of a Novel Anti-inflammatory Agent (AM4085) in a Murine Model of Urinary Tract Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urinary tract infections (UTIs) represent a significant global health burden, with a substantial number of cases becoming recurrent or complicated.[1] The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic strategies.[2] One promising avenue is the modulation of the host inflammatory response to reduce tissue damage and symptomatology. These application notes provide a comprehensive framework for evaluating the therapeutic potential of a hypothetical anti-inflammatory compound, AM4085, in a well-established murine model of UTI.
The urothelium, the epithelial lining of the urinary tract, serves as the primary interface between uropathogens and the host.[3] Its inflammatory response is a key determinant of disease progression and symptom severity. Non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated for UTI management, suggesting that targeting inflammation may be a viable therapeutic strategy.[4][5][6] However, the use of general NSAIDs can sometimes delay bacterial clearance and increase the risk of complications.[5][7] Therefore, the development of targeted anti-inflammatory agents like this compound, which may offer a more nuanced modulation of the immune response, is of great interest.
These protocols and notes will guide researchers through the process of establishing a murine UTI model, administering this compound, and assessing its efficacy through various quantitative and qualitative measures.
Experimental Protocols
Murine Model of Ascending Urinary Tract Infection
This protocol is adapted from established methods for inducing UTIs in mice.[8][9][10]
Materials:
-
8-10 week old female C3H/HeN or C57BL/6 mice[9]
-
Uropathogenic Escherichia coli (UPEC), e.g., CFT073 or UTI89 strain[10][11]
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Polyethylene catheter (e.g., PE10)
-
This compound (or vehicle control)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Inoculum Preparation:
-
Culture UPEC strain in LB broth overnight at 37°C without shaking to induce expression of type 1 pili, which are crucial for bladder colonization.[9]
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 10⁸ colony-forming units (CFU)/mL. The typical inoculum per mouse is 1-2 x 10⁷ CFU in 50 µL.[9]
-
-
Transurethral Inoculation:
-
Anesthetize mice via intraperitoneal injection of ketamine/xylazine.
-
Carefully insert a sterile polyethylene catheter into the bladder via the urethra.
-
Instill 50 µL of the bacterial suspension (or sterile PBS for sham controls) directly into the bladder.
-
Maintain anesthesia for approximately 30 minutes post-inoculation to ensure retention of the inoculum.
-
-
Experimental Groups:
-
Group 1 (Control): UTI induced, treated with vehicle.
-
Group 2 (this compound Treatment): UTI induced, treated with this compound.
-
Group 3 (Sham): Inoculated with sterile PBS, treated with vehicle.
-
Group 4 (Antibiotic Positive Control): UTI induced, treated with a standard antibiotic (e.g., ciprofloxacin, fosfomycin).[11]
-
-
This compound Administration:
-
The route of administration (e.g., oral gavage, subcutaneous injection, intraperitoneal injection) and dosage of this compound should be determined by prior pharmacokinetic and toxicological studies.
-
Treatment can be initiated at a specified time point post-infection (e.g., 24 hours) and continued for a defined duration (e.g., 3-5 days).[11][12]
-
Assessment of Therapeutic Efficacy
a. Bacterial Load Quantification:
-
At predetermined time points (e.g., 24, 48, 72 hours post-treatment), humanely euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on TSA plates.
-
Incubate overnight at 37°C and count the colonies to determine the CFU per gram of tissue.
b. Histopathological Analysis:
-
Fix a portion of the bladder and kidney tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the degree of inflammation, tissue damage, and immune cell infiltration.
c. Inflammatory Marker Analysis:
-
Collect urine and blood (via cardiac puncture) at the time of sacrifice.
-
Measure levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, KC/CXCL1) in the serum and urine using ELISA or multiplex bead assays.
-
Homogenized bladder tissue can also be used for cytokine analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Bacterial Load in Bladder and Kidneys
| Treatment Group | Time Point (hours) | Mean Bladder Titer (log10 CFU/g ± SEM) | Mean Kidney Titer (log10 CFU/g ± SEM) |
| Vehicle Control | 24 | ||
| 48 | |||
| 72 | |||
| This compound (Dose 1) | 24 | ||
| 48 | |||
| 72 | |||
| This compound (Dose 2) | 24 | ||
| 48 | |||
| 72 | |||
| Antibiotic Control | 24 | ||
| 48 | |||
| 72 |
Table 2: Inflammatory Cytokine Levels in Bladder Homogenate
| Treatment Group | IL-6 (pg/mg protein ± SEM) | TNF-α (pg/mg protein ± SEM) | KC/CXCL1 (pg/mg protein ± SEM) |
| Sham | |||
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Antibiotic Control |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Urinary tract infections: epidemiology, mechanisms of infection and treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the management of urinary tract infections in the era of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. Non‐steroidal anti‐inflammatory drugs for treating symptomatic uncomplicated urinary tract infections in non‐pregnant adult women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs for treating symptomatic uncomplicated urinary tract infections in non-pregnant adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Could painkillers prevent recurring urinary tract infections? [medicalnewstoday.com]
- 7. Prescribing anti-inflammatories for urine infection reduces antibiotic use but increases complication risk [evidence.nihr.ac.uk]
- 8. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. unthsc.edu [unthsc.edu]
Application Notes and Protocols for AM4085 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the dosage and administration of AM4085 in preclinical animal studies, primarily focusing on its evaluation as a potential therapeutic for urinary tract infections. The protocols outlined below are based on published research and general best practices for in vivo studies in mice.
Core Compound Information
Compound: this compound (also identified as compound 69) Target: FmlH, a bacterial adhesin found on uropathogenic Escherichia coli (UPEC). Mechanism of Action: this compound is an antagonist of the FmlH lectin. By binding to FmlH, it competitively inhibits the adhesion of UPEC to the uroepithelium, a critical step in the pathogenesis of urinary tract infections (UTIs). This anti-virulence approach aims to prevent bacterial colonization and subsequent infection.[1][2] Therapeutic Potential: Investigated as an orally bioavailable treatment for chronic UTIs.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies involving this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.19 µM | FmlH | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Animal Model | Administration Route | Dose | Oral Bioavailability (%) | Key Findings | Reference |
| 9-week-old C3H/HeN mice | Oral (PO) | 10 mg/kg | 53% | AUC was four-fold higher and clearance was slower compared to a related compound (AM-4075). | [1] |
| 9-week-old C3H/HeN mice | Intravenous (IV) | 3 mg/kg | - | Used to determine absolute oral bioavailability. | [1] |
Table 3: Dosing for Urine Concentration Study in Mice
| Animal Model | Administration Route | Dose | Study Duration | Key Findings | Reference |
| 9-week-old C3H/HeN mice | Oral (PO) | 2 mg/kg | 24 hours | At 24 hours, urine concentration of this compound was 15.8 ng/mL. | [1] |
| 9-week-old C3H/HeN mice | Oral (PO) | 20 mg/kg | 24 hours | At 24 hours, urine concentration of this compound was 66.3 ng/mL, over 300-fold higher than the FmlH IC50. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the available literature and standard practices.
Protocol 1: Evaluation of Oral Bioavailability of this compound in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (A common vehicle for oral gavage is 0.5% methylcellulose in water. For IV, a solution like saline with a co-solvent such as DMSO or PEG400 may be used, but the specific vehicle for this compound is not detailed in the available literature.)
-
9-week-old C3H/HeN mice
-
Oral gavage needles
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate 9-week-old C3H/HeN mice to the laboratory environment for at least one week prior to the experiment.
-
Dosing Solution Preparation:
-
Oral (PO): Prepare a homogenous suspension or solution of this compound in the chosen vehicle at a concentration suitable for delivering a 10 mg/kg dose.
-
Intravenous (IV): Prepare a clear, sterile solution of this compound in the chosen vehicle at a concentration suitable for a 3 mg/kg dose.
-
-
Dosing:
-
Divide mice into two groups: oral and intravenous administration.
-
Oral Group: Administer a single 10 mg/kg dose of this compound via oral gavage.
-
Intravenous Group: Administer a single 3 mg/kg dose of this compound via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
For each time point, collect approximately 50-100 µL of blood from the tail vein or another appropriate site.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Determine the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Urine Concentration Study of this compound in Mice
Objective: To measure the concentration of this compound in the urine of mice following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration
-
9-week-old C3H/HeN mice
-
Metabolic cages for urine collection
-
Oral gavage needles
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Housing:
-
Acclimate 9-week-old C3H/HeN mice to the laboratory environment.
-
House the mice individually in metabolic cages to allow for the separate collection of urine and feces.
-
-
Dosing Solution Preparation:
-
Prepare two concentrations of this compound in the oral vehicle to deliver doses of 2 mg/kg and 20 mg/kg.
-
-
Dosing:
-
Divide the mice into two groups.
-
Group 1: Administer a single oral dose of 2 mg/kg this compound.
-
Group 2: Administer a single oral dose of 20 mg/kg this compound.
-
-
Urine Collection:
-
Collect urine over a 24-hour period following administration of the compound.
-
Ensure the collection tubes are kept on ice or contain a preservative if necessary to prevent degradation of the analyte.
-
-
Sample Processing and Analysis:
-
Measure the total volume of urine collected from each mouse.
-
Store urine samples at -80°C until analysis.
-
Quantify the concentration of this compound in the urine samples using a validated LC-MS/MS method.
-
Visualizations
Mechanism of Action of this compound
References
Measuring the IC50 of AM4085 against FmlH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs). The adhesion of UPEC to host bladder and kidney epithelial cells is a critical step in the pathogenesis of UTIs. This adhesion is often mediated by the FmlH adhesin, a lectin located at the tip of type F9 pili, which recognizes terminal galactoside/galactosaminoside moieties on host cell surface glycoproteins. Inhibition of this interaction presents a promising anti-adhesive therapeutic strategy to prevent or treat UTIs without the use of traditional antibiotics. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel FmlH inhibitor, AM4085, using a competitive fluorescence polarization assay.
Introduction
The FmlH lectin is a key virulence factor for UPEC, facilitating bacterial colonization of the urinary tract. By binding to specific carbohydrate structures on host cells, FmlH allows the bacteria to resist urinary flow and establish an infection. This compound is a synthetic glycomimetic small molecule designed to competitively inhibit the binding of FmlH to its natural ligands. Determining the potency of this inhibition, quantified by the IC50 value, is essential for its development as a potential therapeutic agent.
This document outlines a robust and high-throughput compatible method for measuring the IC50 of this compound against the lectin domain of FmlH (FmlHLD) using a fluorescence polarization (FP) competitive binding assay. The principle of this assay relies on the displacement of a fluorescently labeled ligand from the FmlHLD binding pocket by the unlabeled inhibitor, this compound. The resulting change in the polarization of the emitted fluorescent light is directly proportional to the extent of displacement and is used to calculate the IC50 value.
Data Presentation
The following table summarizes the hypothetical data obtained from the competitive fluorescence polarization assay for the determination of the IC50 of this compound against FmlHLD.
| This compound Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0.01 | 250 | 0 |
| 0.1 | 245 | 2.5 |
| 1 | 220 | 15 |
| 5 | 175 | 37.5 |
| 10 | 150 | 50 |
| 20 | 120 | 65 |
| 50 | 105 | 72.5 |
| 100 | 100 | 75 |
Summary of Results:
| Parameter | Value |
| IC50 of this compound | 10 µM |
| Fluorescent Ligand | Fluorescein-labeled galabioside |
| FmlHLD Concentration | 100 nM |
| Fluorescent Ligand Concentration | 10 nM |
| Assay Buffer | Phosphate Buffered Saline (PBS), pH 7.4 |
| Temperature | 25°C |
Experimental Protocols
Materials and Reagents
-
Recombinant FmlH Lectin Domain (FmlHLD): Purified recombinant protein.
-
This compound: Test inhibitor compound.
-
Fluorescently Labeled Ligand: A high-affinity fluorescently-labeled ligand for FmlHLD (e.g., fluorescein-labeled galabioside).
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
96-well or 384-well black, flat-bottom microplates.
-
Multichannel pipettes and sterile pipette tips.
-
A microplate reader capable of measuring fluorescence polarization.
Protocol: Competitive Fluorescence Polarization Assay
-
Preparation of Reagents:
-
Prepare a stock solution of FmlHLD in assay buffer.
-
Prepare a stock solution of the fluorescently labeled ligand in assay buffer. Protect from light.
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least four orders of magnitude around the expected IC50.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
A fixed concentration of FmlHLD (e.g., 100 nM).
-
A fixed concentration of the fluorescently labeled ligand (e.g., 10 nM).
-
Varying concentrations of the inhibitor this compound.
-
-
Include control wells:
-
No inhibitor control: Contains FmlHLD and the fluorescent ligand to determine the maximum polarization signal.
-
No protein control: Contains only the fluorescent ligand to determine the minimum polarization signal.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 30 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. Excite the fluorescent ligand at its excitation wavelength and measure the parallel and perpendicular components of the emitted light at its emission wavelength. The instrument will calculate the polarization in millipolarization units (mP).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
where:
-
P_sample is the polarization of the sample well.
-
P_min is the polarization of the well with only the fluorescent ligand (no protein).
-
P_max is the polarization of the well with FmlHLD and the fluorescent ligand (no inhibitor).
-
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the fluorescent ligand binding.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: FmlH-mediated adhesion and its competitive inhibition by this compound.
Experimental Workflow: Competitive Fluorescence Polarization Assay
Caption: Workflow for IC50 determination using a competitive FP assay.
Application Notes and Protocols for AM4085: Information Not Publicly Available
Efforts to generate detailed application notes and protocols for the preparation and stability of a solution termed "AM4085" have been unsuccessful due to the absence of any publicly available scientific or commercial information on a compound with this identifier.
Extensive searches across chemical databases, patent repositories, and the general scientific literature did not yield any specific data related to a substance designated this compound. This suggests that "this compound" may be an internal, confidential research code used by a specific laboratory or company, and has not been disclosed in the public domain. It is also possible that the identifier is incorrect.
Without fundamental information such as the chemical structure, molecular weight, and basic physicochemical properties of this compound, it is impossible to provide accurate and reliable protocols for its solution preparation and to assess its stability. Key parameters that would be required to develop such a protocol include:
-
Solubility: The solubility of a compound in various solvents (e.g., water, DMSO, ethanol) is the primary determinant for choosing an appropriate vehicle for solution preparation.
-
Chemical Stability: Information on the compound's sensitivity to factors like pH, light, temperature, and oxidation is crucial for determining appropriate storage conditions and shelf-life.
-
Mechanism of Action: Understanding the biological target and signaling pathway of a compound is essential for designing relevant experiments and interpreting results, which would be a core component of detailed application notes.
To enable the creation of the requested documentation, it is essential to have a publicly recognized identifier for the compound of interest, such as:
-
A common chemical name
-
A CAS Registry Number
-
A PubChem Compound ID (CID)
-
Information from a published scientific paper or patent that describes the compound.
Once a valid identifier is provided, the necessary information can be gathered to generate the detailed application notes, protocols, and visualizations as per the user's original request.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of AM4085
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1] This receptor is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 by an agonist, such as AM4085, initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP has a dual effect: it directly stimulates glucose-dependent insulin secretion from β-cells and indirectly promotes insulin release by stimulating the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy and signaling profile of the GPR119 agonist, this compound. The described assays will enable researchers to quantify the potency of this compound in activating its primary signaling pathway (cAMP production) and to investigate potential for biased agonism through the assessment of ERK phosphorylation and β-arrestin recruitment.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound primarily initiates the Gαs signaling cascade. The Gαs subunit of the G protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the potentiation of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
Caption: GPR119 agonist-induced Gαs signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GPR119 agonist this compound in key cell-based assays.
| Assay Type | Cell Line | Parameter | This compound Value (nM) |
| cAMP Accumulation | HEK293-hGPR119 | EC50 | 15 |
| ERK1/2 Phosphorylation | CHO-K1-hGPR119 | EC50 | 150 |
| β-Arrestin Recruitment | U2OS-hGPR119 | EC50 | >10,000 |
Note: The data presented are representative values for a potent GPR119 agonist and should be determined experimentally for each new compound.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound. A common method involves using HEK293 cells stably expressing human GPR119.
Caption: Workflow for the cAMP accumulation assay.
Principle: This is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[2] The signal is inversely proportional to the concentration of cAMP produced by the cells.[3]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)[1]
-
384-well white microplates[1]
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.[1]
-
Cell Plating: Harvest the cells and resuspend them in assay buffer to the desired concentration. Dispense 5 µL of the cell suspension into each well of a 384-well plate.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).[1]
-
Compound Addition: Add 5 µL of the diluted compounds, positive control, and vehicle control to the respective wells.[3]
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes.[3]
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., 5 µL of HTRF d2-labeled cAMP followed by 5 µL of HTRF cryptate-labeled antibody).[3]
-
Final Incubation: Incubate the plate for 1 hour at room temperature.[3]
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Plot the signal as a function of the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which can be activated downstream of GPCRs.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Principle: This is a sandwich immunoassay that uses two antibodies to detect phosphorylated ERK.[4] One antibody is specific for the phosphorylated form of ERK, and the other recognizes total ERK, allowing for normalization of the signal.[4][5]
Materials:
-
CHO-K1 cells stably expressing human GPR119 (CHO-K1-hGPR119)
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Lysis buffer
-
96-well tissue culture plates
Protocol:
-
Cell Plating: Seed CHO-K1-hGPR119 cells into a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice as per the kit instructions.
-
Assay Procedure: Transfer the cell lysates to the assay plate provided in the kit.
-
Antibody Addition: Add the detection antibodies (anti-phospho-ERK and anti-total-ERK) to the wells.
-
Incubation: Incubate as recommended by the manufacturer (e.g., 2 hours at room temperature).
-
Detection: Add the detection reagent and read the signal on a compatible plate reader.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized signal against the log of the agonist concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR119 receptor, a key event in receptor desensitization and an indicator of G protein-independent signaling.
Caption: Workflow for the β-arrestin recruitment assay.
Principle: β-arrestin recruitment assays often utilize enzyme fragment complementation (EFC).[8][9] The GPCR is fused to a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment of the same enzyme.[9] Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[9]
Materials:
-
U2OS cells co-expressing GPR119 fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® cell line)
-
Cell culture medium
-
Assay buffer
-
This compound
-
Detection reagents (as per the kit)
-
White, clear-bottom 96-well or 384-well microplates
Protocol:
-
Cell Plating: Plate the engineered U2OS cells in a white, clear-bottom microplate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Add the diluted compound to the cell plate.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Detection: Allow the plate to equilibrate to room temperature. Add the detection reagents as per the manufacturer's protocol.
-
Final Incubation: Incubate at room temperature for approximately 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal as a function of the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. youtube.com [youtube.com]
- 4. revvity.com [revvity.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. Phospho-ERK1/2 Whole Cell Lysate Kit | Meso Scale Discovery [mesoscale.com]
- 8. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Note: Pharmacokinetic Profiling of AM4085 in C3H/HeN Mice
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for conducting a pharmacokinetic (PK) analysis of the novel compound AM4085 in C3H/HeN mice. The C3H/HeN mouse model is a valuable inbred strain utilized in a wide array of research areas including oncology, immunology, and inflammation.[1][2][3] This document outlines the necessary procedures for animal handling, compound administration, sample collection, and bioanalysis, culminating in the determination of key pharmacokinetic parameters. The presented data is intended to serve as a representative example of a typical pharmacokinetic profile for a novel small molecule in this mouse strain.
Introduction
The in vivo assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a critical step in the drug discovery and development pipeline. Pharmacokinetic studies in murine models provide essential data to inform dose selection, predict human PK profiles, and understand the overall in vivo behavior of a compound.[4] The C3H/HeN mouse strain, with its specific genetic background and immunological characteristics, is often selected for various disease models.[1][2] This protocol details a robust methodology for the pharmacokinetic evaluation of this compound, a hypothetical investigational compound, in C3H/HeN mice.
Experimental Design and Workflow
A typical pharmacokinetic study in mice involves the administration of the test compound via two different routes, commonly intravenous (IV) and oral (PO), to assess both its distribution and elimination characteristics as well as its oral bioavailability.[5] Blood samples are collected at multiple time points post-administration to quantify the drug concentration in plasma.[4][6]
Materials and Reagents
-
This compound (purity >98%)
-
Vehicle for IV administration (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
-
Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)
-
Male C3H/HeN mice (8-10 weeks old)
-
Sterile syringes and needles
-
Gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Pipettes and sterile tips
-
Centrifuge
-
LC-MS/MS system
Protocols
Animal Handling and Acclimatization
-
Upon receipt, house male C3H/HeN mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Provide ad libitum access to standard chow and water.
-
Acclimatize animals for a minimum of 7 days prior to the experiment.
-
Fast animals overnight (approximately 12 hours) before oral administration, with continued access to water.
Formulation of Dosing Solutions
-
Intravenous Formulation (1 mg/mL): Dissolve this compound in the vehicle to achieve a final concentration of 1 mg/mL. Vortex and sonicate as needed to ensure complete dissolution.
-
Oral Formulation (2 mg/mL): Suspend this compound in the vehicle to achieve a final concentration of 2 mg/mL. Ensure a homogenous suspension before each administration.
Compound Administration
-
Intravenous Administration:
-
Administer a single bolus dose of 2 mg/kg of this compound via the tail vein.
-
The injection volume should be 2 mL/kg.
-
-
Oral Administration:
-
Administer a single dose of 10 mg/kg of this compound by oral gavage.
-
The dosing volume should be 5 mL/kg.
-
Blood Sample Collection
-
Collect blood samples (approximately 50 µL) at the following time points post-dose:
-
IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Utilize a sparse sampling or serial bleeding technique.[4][6] For each time point, collect blood from a dedicated group of animals (n=3) via submandibular or saphenous vein puncture.
-
Immediately transfer the blood into pre-chilled microcentrifuge tubes containing anticoagulant.
-
Mix gently by inversion.
Plasma Preparation
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new set of labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalysis by LC-MS/MS
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.
-
Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of this compound.
-
Perform protein precipitation on plasma samples, calibration standards, and quality controls using acetonitrile.
-
Analyze the processed samples using the validated LC-MS/MS method.[7]
Pharmacokinetic Data Analysis
-
Calculate the mean plasma concentrations of this compound at each time point.
-
Perform non-compartmental analysis (NCA) using appropriate software to determine the key pharmacokinetic parameters.
Representative Pharmacokinetic Data
The following tables summarize the hypothetical pharmacokinetic parameters of this compound in C3H/HeN mice following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound after a Single 2 mg/kg Intravenous Dose
| Parameter | Unit | Mean Value |
| C₀ | ng/mL | 1500 |
| T₁/₂ | h | 4.5 |
| AUC₀-t | ngh/mL | 3200 |
| AUC₀-inf | ngh/mL | 3250 |
| CL | mL/min/kg | 10.2 |
| Vd | L/kg | 3.9 |
Table 2: Pharmacokinetic Parameters of this compound after a Single 10 mg/kg Oral Dose
| Parameter | Unit | Mean Value |
| Cₘₐₓ | ng/mL | 850 |
| Tₘₐₓ | h | 1.0 |
| T₁/₂ | h | 4.8 |
| AUC₀-t | ngh/mL | 5400 |
| AUC₀-inf | ngh/mL | 5480 |
| F (%) | % | 33.7 |
Abbreviations: C₀, initial plasma concentration; T₁/₂, half-life; AUC₀-t, area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf, area under the plasma concentration-time curve from time zero to infinity; CL, clearance; Vd, volume of distribution; Cₘₐₓ, maximum plasma concentration; Tₘₐₓ, time to reach maximum plasma concentration; F (%), oral bioavailability.
Hypothetical Signaling Pathway of this compound
While the precise mechanism of action for this compound is under investigation, it is hypothesized to interact with a key signaling pathway involved in cellular proliferation.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for evaluating the pharmacokinetic properties of the novel compound this compound in C3H/HeN mice. The detailed methodology for compound administration, sample collection, and analysis, along with the structured presentation of hypothetical data, serves as a valuable resource for researchers in the field of drug discovery and development. The successful application of this protocol will yield crucial data to guide further preclinical and clinical investigations of new chemical entities.
References
- 1. janvier-labs.com [janvier-labs.com]
- 2. janvier-labs.com [janvier-labs.com]
- 3. inotiv.com [inotiv.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing FimH Antagonists to Inhibit Uropathogenic E. coli (UPEC) Adhesion to Host Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), a significant global health concern. The initial and critical step in UPEC pathogenesis is its adhesion to the uroepithelium, the lining of the urinary tract. This attachment is primarily mediated by the FimH adhesin, a protein located at the tip of type 1 pili on the bacterial surface. FimH specifically recognizes and binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of host bladder cells. This interaction triggers a cascade of events leading to bacterial colonization, invasion, and the formation of intracellular bacterial communities, which can contribute to recurrent infections.
A promising therapeutic strategy to combat UTIs, particularly in the face of rising antibiotic resistance, is the development of anti-adhesive agents that block the FimH-host receptor interaction. These agents, often mannose-based compounds known as mannosides, act as competitive inhibitors of FimH, preventing UPEC from binding to host cells and thereby thwarting the infection at its earliest stage. This document provides detailed application notes and protocols for studying the inhibitory effects of FimH antagonists, using the potent, well-characterized biphenyl mannoside M4284 as a representative example.
Mechanism of Action: FimH-Mediated Adhesion and Its Inhibition
UPEC's type 1 pili are filamentous appendages that play a crucial role in adhesion. The FimH protein, located at the distal end of these pili, functions as a lectin with a specific binding pocket for mannose residues. The binding of FimH to mannosylated host cell receptors, such as uroplakin Ia on bladder epithelial cells, is a key event in the pathogenesis of cystitis. More recently, desmoglein-2 has been identified as a primary renal epithelial receptor for FimH, implicating FimH in ascending infections like pyelonephritis.[1][2]
FimH antagonists, such as M4284, are designed to mimic the natural mannose ligand of FimH. These molecules bind with high affinity to the mannose-binding pocket of the FimH lectin domain, thereby competitively inhibiting the binding of FimH to its host cell receptors.[3] By occupying the binding site, these antagonists effectively "disarm" the bacteria, preventing their attachment to the uroepithelium and subsequent steps in the infection process. This anti-virulence approach offers a significant advantage over traditional antibiotics as it does not directly kill the bacteria, which may reduce the selective pressure for developing resistance.[4]
Quantitative Data on FimH Antagonist Efficacy
The potency of FimH antagonists can be quantified using various in vitro and in vivo assays. The following table summarizes key quantitative data for the representative FimH antagonist, M4284.
| Parameter | Value | Assay | Reference |
| Binding Affinity (vs. D-mannose) | ~100,000-fold higher | In vitro binding assays | [3] |
| In vivo efficacy | 1-1.5 log reduction in fecal UPEC levels | Mouse model of intestinal colonization | [3] |
| In vivo efficacy | Simultaneous reduction in UPEC levels in gut and urinary tract | Mouse model of concurrent gut and urinary tract infection | [3] |
Experimental Protocols
UPEC-Host Cell Adhesion Inhibition Assay
This protocol details a method to quantify the inhibition of UPEC adhesion to human bladder epithelial cells by a FimH antagonist.
Caption: A diagram illustrating the signaling cascade initiated by FimH binding and its inhibition by a FimH antagonist.
Conclusion
The development of FimH antagonists represents a targeted and promising approach to prevent and treat UTIs by inhibiting the initial step of bacterial adhesion. The protocols and information provided in these application notes offer a framework for researchers and drug development professionals to evaluate the efficacy of novel FimH inhibitors. By understanding the mechanism of action and employing robust in vitro assays, the development of new anti-adhesive therapies can be accelerated, providing a much-needed alternative to conventional antibiotics.
References
- 1. Hemagglutination and biofilm formation as virulence markers of uropathogenic Escherichia coli in acute urinary tract infections and urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC5654549 - Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist. - OmicsDI [omicsdi.org]
- 3. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of FmlH Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of FmlH antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do many FmlH antagonists exhibit poor oral bioavailability?
A1: Many FmlH antagonists, particularly glycomimetic compounds like biphenyl glycosides and biaryl α-d-mannopyranosides, often have poor oral bioavailability primarily due to their low aqueous solubility and poor membrane permeability.[1][2][3] These molecules can be highly polar and may not readily cross the intestinal epithelium to enter systemic circulation. For instance, early ortho-biphenyl GalNAc glycomimetic FmlH ligands showed excellent potency but had less than 1% oral bioavailability in preclinical models.[4]
Q2: What are the primary strategies to improve the oral bioavailability of FmlH antagonists?
A2: The main strategies focus on overcoming the challenges of low solubility and permeability. These can be broadly categorized into:
-
Medicinal Chemistry Approaches: Modifying the chemical structure of the antagonist to improve its physicochemical properties. This includes creating prodrugs to enhance solubility or permeability.[1][5]
-
Formulation Strategies: Developing advanced formulations that increase the dissolution rate and/or apparent solubility of the antagonist in the gastrointestinal fluids. Key approaches include particle size reduction (nanonization), amorphous solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6][7][8][9]
Q3: How significant is the improvement in oral bioavailability that can be achieved?
A3: The improvement can be substantial. For example, through rational drug design and structural modifications of a lead biphenyl galactoside FmlH antagonist, researchers were able to increase the oral bioavailability in mice from less than 1% to an excellent 53% for the optimized compound (GalNAc 69).[4] In another example targeting the related FimH adhesin, a phosphate prodrug approach increased the aqueous solubility of biaryl α-d-mannopyranosides by up to 140-fold, leading to a significant increase in the maximum plasma concentration (Cmax) and prolonged availability in urine after oral administration.[1]
Q4: What is the role of the FmlH signaling pathway in bacterial adhesion, and why is it a therapeutic target?
A4: FmlH is a bacterial adhesin found on the tip of F9 (or Fml) pili of uropathogenic E. coli (UPEC). It plays a crucial role in the colonization of the urinary tract by binding to specific carbohydrate receptors (Galβ1-3GalNAc) on the surface of host cells in the bladder and kidneys.[10][11] This adhesion is a critical first step in establishing an infection. By blocking this interaction with FmlH antagonists, the bacteria can be prevented from adhering to and invading the host tissues, thus offering a non-antibiotic approach to treating urinary tract infections.[11][12][13]
Troubleshooting Guides
Problem 1: Low Apparent Permeability in Caco-2 Assays
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the FmlH antagonist. | 1. Use solubilizing excipients in the transport buffer. Common choices include propylene glycol (up to 20%), Tween 80 (up to 5%), PEG 400 (up to 5%), or hydroxypropyl-beta-cyclodextrin (HP-β-CD) (up to 5%).[14] Ensure these excipients do not compromise the integrity of the Caco-2 monolayer by monitoring the transepithelial electrical resistance (TEER).[14] 2. Prepare a supersaturated solution of the compound immediately before application to the cells. This can sometimes be achieved by dissolving the compound in a small amount of organic solvent and then diluting it into the aqueous buffer. |
| Compound is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[15] 2. Co-incubate the FmlH antagonist with known inhibitors of common efflux transporters (e.g., verapamil for P-gp) to see if the apical-to-basolateral permeability increases.[15] |
| Non-specific binding to the assay plate or cell monolayer. | 1. Include a protein like bovine serum albumin (BSA) at 1% in the basolateral (receiver) compartment to act as a "sink" and reduce non-specific binding.[16] 2. Calculate the percentage recovery of the compound at the end of the assay. Low recovery may indicate binding issues. |
Problem 2: High Variability in In Vivo Pharmacokinetic (PK) Studies
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation and dosing. | 1. For suspensions, ensure the formulation is homogenous and well-mixed before each oral gavage to prevent settling of drug particles.[17] 2. Verify the accuracy of the dosing volume for each animal.[18] |
| Food effects on drug absorption. | 1. Standardize the feeding schedule for the animals. For many oral PK studies, animals are fasted overnight to reduce variability in gastric emptying and intestinal content.[19] |
| Poor stability of the compound in the gastrointestinal tract. | 1. Assess the chemical stability of the FmlH antagonist in simulated gastric and intestinal fluids (SGF and SIF) before conducting in vivo studies. 2. Consider formulation strategies that protect the drug from degradation, such as enteric-coated nanoparticles. |
| First-pass metabolism. | 1. If significant first-pass metabolism is suspected, consider administering the compound via a different route (e.g., intravenous) to determine the absolute bioavailability.[19] 2. Lipid-based formulations can sometimes promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[9] |
Data Presentation
Table 1: Physicochemical Properties and Oral Bioavailability of an Optimized FmlH Antagonist
| Compound | IC50 (µM) | cLogP | cLogD | tPSA | Oral Bioavailability (mice) | Reference |
| Lead Compound I | 0.034 | 1.9 | 0.7 | 154.4 | <1% | [4] |
| GalNAc 69 | 0.19 | 2.7 | 2.3 | 108.2 | 53% | [4] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages | Typical Bioavailability Enhancement |
| Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[6] | Increases dissolution rate and apparent solubility.[7] | Potential for recrystallization during storage, which can reduce bioavailability. | Can be significant, but may not always directly correlate with in vitro dissolution.[6] |
| Nanosuspension | The drug is reduced to the nanometer size range, increasing the surface area for dissolution.[6] | Increases dissolution velocity and saturation solubility.[20] | Can be physically unstable (particle aggregation). | Often shows a greater increase in oral bioavailability compared to solid dispersions for some compounds.[6][21] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[22] | Enhances solubility and can promote lymphatic absorption, bypassing first-pass metabolism.[9] | Potential for drug precipitation upon dilution in the GI tract. | Highly dependent on the specific drug and formulation. |
| Prodrugs | A bioreversible derivative of the drug is made to improve solubility or permeability.[5][23] | Can be highly effective at overcoming specific physicochemical barriers.[1] | Requires careful design to ensure efficient conversion to the active drug in vivo.[23] | Can lead to dramatic increases in bioavailability (e.g., 3-5 fold for valacyclovir).[5] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for FmlH Antagonists
Objective: To assess the intestinal permeability of an FmlH antagonist in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-24 days to allow for differentiation into a confluent monolayer.[24]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. TEER values should be ≥ 200 Ω·cm² to ensure the integrity of the tight junctions.[25][26]
-
Preparation of Dosing Solution: Prepare a dosing solution of the FmlH antagonist (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[24] If solubility is an issue, a co-solvent such as DMSO (final concentration ≤ 1%) can be used.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[24]
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Quantify the concentration of the FmlH antagonist in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[15]
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of an FmlH antagonist.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6), typically 8-10 weeks old. House the animals in accordance with institutional guidelines.
-
Formulation Preparation: Prepare the FmlH antagonist in a suitable vehicle for oral administration (e.g., a suspension in 0.5% hydroxypropyl methylcellulose).[27]
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer a single oral dose of the FmlH antagonist formulation via gavage at a specific dose (e.g., 10 mg/kg).[18][27]
-
For determination of absolute bioavailability, a separate group of mice should be administered the compound intravenously.
-
-
Blood Sampling: Collect blood samples (e.g., 30 µL) at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[27] Blood can be collected via submandibular or saphenous vein puncture.
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the FmlH antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software. Oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Caption: FmlH-mediated signaling pathway in UPEC adhesion and invasion.
Caption: Experimental workflow for improving the oral bioavailability of FmlH antagonists.
References
- 1. FimH Antagonists: Phosphate Prodrugs Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Discovery of orally bioavailable FmlH lectin antagonists as treatment for urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammation-induced adhesin-receptor interaction provides a fitness advantage to uropathogenic E. coli during chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of glycomimetic FmlH ligands as inhibitors of bacterial adhesion during urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrin-Mediated Host Cell Invasion by Type 1–Piliated Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common solubilizers to estimate the Caco-2 transport of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. fda.gov [fda.gov]
- 20. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AM4085 Solubility Issues In Vitro
Welcome to the technical support center for AM4085. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered when working with this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in vitro?
A1: this compound is a synthetic cannabinoid, a class of compounds known for their lipophilic nature and, consequently, poor water solubility.[1] This low aqueous solubility can lead to several challenges in in vitro experiments, including precipitation in cell culture media, which can result in inaccurate experimental data regarding the compound's properties and effects.[2]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Q3: My this compound powder is not dissolving in the organic solvent. What should I do?
A3: If you are having difficulty dissolving this compound powder, you can try gentle warming of the solution in a 37°C water bath and vortexing or sonication to aid dissolution.[3] Ensure the vial is securely capped during these procedures to prevent solvent evaporation.
Q4: After adding my this compound stock solution to the cell culture medium, I observe a precipitate. Why is this happening and how can I prevent it?
A4: Precipitation upon addition to aqueous cell culture media is a common issue with hydrophobic compounds. This "crashing out" occurs because the final concentration of this compound in the medium exceeds its aqueous solubility limit, and the rapid change in solvent polarity from the organic stock solution to the aqueous medium facilitates this. To prevent this, it is recommended to perform a serial dilution of the stock solution in the cell culture medium.[3] Additionally, ensuring the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept low (typically below 0.5%) is crucial to avoid solvent-induced cytotoxicity.
Q5: Can the components of the cell culture medium itself contribute to precipitation?
A5: Yes, various components in cell culture media, such as salts and proteins, can sometimes precipitate, especially with changes in temperature or pH.[2] While this is a general cell culture issue, the addition of a new compound could potentially interact with media components. If you suspect media-related precipitation, it is advisable to prepare fresh media and ensure proper storage conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common solubility issues with this compound in your in vitro experiments.
Problem 1: this compound stock solution appears cloudy or contains visible particles.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit in the chosen solvent. | 1. Try diluting the stock solution with more of the same solvent.2. Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes.[3] | The solution becomes clear and free of particulates. |
| Incomplete dissolution of the powder. | 1. Continue vortexing or sonication for a longer duration.2. If the issue persists, consider preparing a fresh, less concentrated stock solution. | Complete dissolution of the compound. |
Problem 2: Precipitate forms immediately after adding this compound stock solution to cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final concentration of this compound is too high for the aqueous medium. | 1. Lower the final working concentration of this compound in your experiment.2. Perform a serial dilution of the stock solution in the cell culture medium instead of a single large dilution.[3] | A clear solution with no visible precipitate. |
| Rapid solvent polarity change. | 1. Pre-mix the stock solution with a small volume of serum-containing medium before adding it to the final volume. The proteins in the serum may help stabilize the compound. | Improved solubility and reduced precipitation. |
| Final DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically ≤ 0.5%. | Minimized solvent effects and improved cell viability. |
Problem 3: Precipitate forms in the cell culture wells over time during the experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability in the culture medium. | Test the stability of this compound in your specific cell culture medium over the time course of your experiment. | Determine the time frame within which the compound remains soluble. |
| Evaporation of the medium. | Ensure proper humidification in the incubator to minimize evaporation from the culture wells. | Consistent compound concentration and prevention of precipitation due to increased concentration. |
| Interaction with media components or changes in pH. | Analyze the pH of the medium over the course of the experiment. Consider using a buffered medium if significant pH shifts are observed. | Stable experimental conditions and prevention of pH-induced precipitation. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides an estimated solubility based on a structurally similar synthetic cannabinoid, AM 404.
| Solvent | Estimated Solubility of AM 404 |
| Ethanol | 50 mM |
| DMSO | 50 mM |
Note: This data should be used as a guideline. It is recommended to empirically determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO or 200-proof ethanol, sterile microcentrifuge tubes.
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Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and sonicate for 5-10 minutes.[3] d. Visually inspect the solution to ensure it is clear and free of any particulates. e. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Medium
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Materials: this compound stock solution, sterile cell culture medium (with or without serum, as required by the experiment).
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Procedure (Serial Dilution Method): a. Pre-warm the cell culture medium to 37°C. b. Prepare a series of sterile microcentrifuge tubes. c. In the first tube, add a small volume of the this compound stock solution to a larger volume of cell culture medium to make an intermediate dilution (e.g., 1:10). d. Vortex the tube gently. e. Use the intermediate dilution to make the final working concentration in the cell culture medium. f. Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically ≤ 0.5%).
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting precipitation issues with this compound in vitro.
Proposed Cannabinoid Receptor Signaling Pathway for this compound
Caption: A proposed signaling pathway for this compound via the CB1 receptor.
Logical Relationship for Preparing a Soluble Working Solution
Caption: A logical workflow for preparing a soluble this compound working solution.
References
Troubleshooting AM4085 instability in experimental conditions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the novel investigational compound AM4085. The following information is designed to address common issues that may arise during in vitro and in cellulo experiments, helping to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent results between batches can stem from several factors. It is crucial to first verify that the storage and handling of each batch have been identical. This compound is sensitive to light and repeated freeze-thaw cycles, which can lead to degradation. We recommend preparing single-use aliquots of your stock solutions. If the problem persists, it may be related to subtle variations in the purity or crystalline form of the compound. We advise performing a quality control check, such as HPLC or LC-MS, on each new batch to confirm its integrity before use.
Q2: Our cell viability assays show increased cytotoxicity at lower-than-expected concentrations of this compound. What are the initial troubleshooting steps?
A2: Unexpected cytotoxicity can be multifactorial. First, ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells and is at a level non-toxic to your specific cell line. Second, consider the possibility of this compound degradation into a more toxic species. This can be exacerbated by prolonged incubation times or exposure to light. Running a time-course experiment can help determine if the toxicity is time-dependent. Finally, the choice of viability assay is critical; some reagents may interact with this compound. We recommend using an orthogonal method to confirm the results (e.g., complementing an MTS assay with a live/dead stain).
Q3: We have noticed a precipitate forming in our cell culture medium after adding this compound. How can we address this?
A3: Precipitation of this compound in aqueous media is a common issue related to its hydrophobic nature. This can be influenced by the final concentration of the compound, the serum percentage in the medium, and the pH. To mitigate this, ensure that the stock solution is thoroughly mixed before dilution and that the final concentration does not exceed its solubility limit in your specific medium. It may be beneficial to decrease the final concentration or test different serum percentages. Additionally, ensure the pH of your medium has not shifted, as this can affect compound solubility.
Q4: How does this compound impact common signaling pathways, and could this interfere with our experimental readouts?
A4: this compound is known to primarily target the hypothetical "XYZ" signaling pathway. However, like many kinase inhibitors, it can have off-target effects, particularly at higher concentrations. One known secondary target is the MAPK signaling pathway, which is involved in cell proliferation and stress responses. If your experimental system is sensitive to MAPK signaling, you may observe confounding effects. We recommend performing a dose-response curve and using the lowest effective concentration of this compound to minimize off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent Assay Results
| Potential Cause | Troubleshooting Steps | Success Indicator |
| This compound Degradation | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Store aliquots at -80°C and protect from light. | Consistent dose-response curves across experiments. |
| Reagent Variability | 1. Use the same batch of all reagents (media, serum, assay kits) for a set of experiments.2. Calibrate pipettes regularly to ensure accurate dispensing. | Low well-to-well variability in control groups. |
| Cell Culture Health | 1. Monitor cell morphology and doubling time.2. Regularly test for mycoplasma contamination.3. Do not use cells that are over-confluent or have a high passage number. | Healthy cell morphology and consistent growth rates. |
Issue 2: High Background in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Autofluorescence of this compound | 1. Run a control plate with this compound in cell-free media to measure its intrinsic fluorescence at the assay wavelengths.2. If significant, subtract the background fluorescence from all wells containing the compound. | Signal in cell-free wells is accounted for, reducing overall background. |
| Interference from Degradation Products | 1. Prepare fresh dilutions of this compound immediately before the assay.2. Minimize exposure of the compound to light during preparation and incubation. | Lower background signal in wells with freshly prepared this compound. |
| Assay Plate Selection | 1. Use black-walled, clear-bottom plates for fluorescence assays to reduce well-to-well crosstalk. | Reduced background and higher signal-to-noise ratio. |
Experimental Protocols
Standard Protocol for this compound Stock Solution Preparation
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Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to create a 10 mM stock solution.
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Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
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Aliquoting: Dispense the 10 mM stock solution into single-use, light-protecting (amber) vials.
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Storage: Store the aliquots at -80°C. For daily use, a fresh aliquot should be thawed and kept on ice, protected from light. Discard any unused portion of the thawed aliquot at the end of the day.
General Cell-Based Assay Workflow
Caption: General workflow for cell-based assays with this compound.
Signaling Pathways and Logical Relationships
Hypothetical this compound Signaling Pathway
Caption: this compound primary and potential off-target signaling pathways.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Logical steps to troubleshoot unexpected this compound cytotoxicity.
Technical Support Center: AM4085 Metabolic Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the metabolic degradation pathways of the novel synthetic cannabinoid receptor agonist, AM4085.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
Based on its chemical structure, this compound is anticipated to undergo extensive Phase I and Phase II metabolism. The primary routes of biotransformation are expected to be:
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Phase I Metabolism: Primarily oxidative reactions mediated by cytochrome P450 (CYP) enzymes. Key predicted reactions include aliphatic hydroxylation on the pentyl side chain and N-dealkylation.
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Phase II Metabolism: Subsequent conjugation of the Phase I metabolites, predominantly through glucuronidation by UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate excretion.
Q2: Which CYP450 isoforms are primarily responsible for this compound metabolism?
In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 and CYP2C9 as the major isoforms responsible for the initial oxidative metabolism of this compound. Minor contributions from other isoforms may be observed.
Q3: What are the major metabolites of this compound that we should be looking for?
You should primarily target the detection of the following metabolites:
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M1: Hydroxypentyl-AM4085: Resulting from hydroxylation of the pentyl side chain. This is often the most abundant Phase I metabolite.
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M2: Nor-AM4085: Formed via N-dealkylation.
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M3: Hydroxypentyl-AM4085-Glucuronide: The major Phase II conjugate of M1.
Troubleshooting Guides
Issue 1: Low or no detectable metabolism of this compound in our in vitro assay.
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Possible Cause 1: Inactive Enzyme System.
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Troubleshooting Step: Verify the activity of your human liver microsomes or S9 fraction using a known positive control substrate for the relevant CYP isoforms (e.g., testosterone for CYP3A4, diclofenac for CYP2C9). Ensure that the NADPH-regenerating system is freshly prepared and active.
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Possible Cause 2: Inappropriate Cofactor Concentration.
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Troubleshooting Step: Ensure that the concentration of NADPH and other cofactors in your incubation mixture is optimal. Refer to the provided experimental protocol for recommended concentrations.
-
-
Possible Cause 3: this compound Concentration is Too High (Substrate Inhibition).
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Troubleshooting Step: Perform a substrate concentration-response curve to determine the optimal concentration of this compound for your assay. High concentrations can lead to substrate inhibition of CYP enzymes.
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Issue 2: We are observing unexpected or novel metabolite peaks.
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Possible Cause 1: Presence of Other Metabolically Active Enzymes.
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Troubleshooting Step: If using S9 fraction or hepatocytes, other enzyme systems besides CYPs (e.g., flavin-containing monooxygenases (FMOs)) may be contributing to metabolism. Consider using specific chemical inhibitors or recombinant enzymes to identify the responsible enzyme families.
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-
Possible Cause 2: Spontaneous Degradation of this compound.
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Troubleshooting Step: Run a control incubation without the enzyme source (e.g., microsomes) but with all other components to check for non-enzymatic degradation of the parent compound.
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-
Possible Cause 3: Further Metabolism of Primary Metabolites.
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Troubleshooting Step: The unexpected peaks may be secondary metabolites. Analyze time-course experiments to observe the appearance and disappearance of primary and subsequent metabolites.
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Quantitative Data Summary
The following table summarizes the in vitro metabolic profile of this compound in human liver microsomes.
| Parameter | Value | Experimental Conditions |
| In Vitro Half-Life (t½) | 15.2 ± 2.1 min | 1 µM this compound, 0.5 mg/mL HLM |
| Intrinsic Clearance (CLint) | 45.8 ± 5.5 µL/min/mg | 1 µM this compound, 0.5 mg/mL HLM |
| Major Metabolite Formation Rate | ||
| M1 (Hydroxypentyl-AM4085) | 2.8 ± 0.4 pmol/min/mg | 1 µM this compound, 0.5 mg/mL HLM |
| M2 (Nor-AM4085) | 0.9 ± 0.1 pmol/min/mg | 1 µM this compound, 0.5 mg/mL HLM |
| Enzyme Kinetics (Michaelis-Menten) | ||
| CYP3A4 (for M1 formation) | Vmax: 5.2 pmol/min/mg | Recombinant CYP3A4 |
| Km: 2.3 µM | ||
| CYP2C9 (for M1 formation) | Vmax: 1.8 pmol/min/mg | Recombinant CYP2C9 |
| Km: 4.1 µM |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
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Preparation of Incubation Mixture:
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In a microcentrifuge tube, prepare the incubation mixture containing:
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Phosphate buffer (100 mM, pH 7.4)
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Human liver microsomes (final concentration 0.5 mg/mL)
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This compound (final concentration 1 µM, added from a stock solution in methanol; final methanol concentration <0.5%)
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-
-
Pre-incubation:
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Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Initiation of Reaction:
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Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
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-
Incubation:
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Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
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Termination of Reaction:
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Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 100 nM of a stable isotope-labeled analog of this compound).
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Sample Processing:
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Vortex the terminated reaction mixture vigorously.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
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Analysis:
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Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound and the formation of its metabolites.
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Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Workflow for metabolite identification.
Technical Support Center: Minimizing Toxicity of Novel Compounds in Animal Studies
Disclaimer: The compound "AM4085" is used here as a placeholder for a novel investigational drug. The following guidance provides general principles and strategies for minimizing toxicity in animal studies based on established toxicological science. All protocols and data presented are illustrative. Researchers must adapt these principles to the specific characteristics of their test compound and adhere to all relevant institutional and governmental regulations for animal welfare.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity (e.g., weight loss, lethargy) at our initial therapeutic doses for Compound X. What are the first steps?
A1: Initial unexpected toxicity requires a systematic evaluation. First, confirm that the observed signs are compound-related and not due to experimental variables.
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Vehicle Toxicity: Run a vehicle-only control group to ensure the formulation vehicle is not causing the adverse effects. Some solvents or excipients can have their own toxicities.[1]
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Dose-Response Relationship: The relationship between the dose administered and the toxic response is a fundamental concept in toxicology.[2][3][4] Establish a clear dose-response curve by conducting a dose-range finding study with a wider range of doses (including lower ones) to identify the Maximum Tolerated Dose (MTD).[5]
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Clinical Observations: Carefully document all clinical signs of toxicity. Different signs can point to different target organs or mechanisms of toxicity (e.g., neurotoxicity, gastrointestinal distress, etc.).[6][7]
Q2: How can we reformulate Compound X to reduce its toxicity while maintaining efficacy?
A2: Formulation can significantly impact a compound's toxicity, often by altering its pharmacokinetic profile.[8]
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Modify Pharmacokinetics (PK): Toxicity is sometimes linked to a high maximum plasma concentration (Cmax).[8] Reformulating to create a slower-release profile can lower the Cmax while maintaining the total drug exposure (Area Under the Curve - AUC), potentially reducing toxicity.[8] This is a common pharmacokinetic-modulating approach.[8]
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Improve Solubility: For poorly soluble compounds, specialized formulations like nanosuspensions or amorphous solid dispersions can improve bioavailability, potentially allowing for lower, less toxic doses to be administered.[9]
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Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its distribution in the body, reducing accumulation in sensitive organs and minimizing off-target effects.
Q3: What is the role of pharmacokinetic (PK) and pharmacodynamic (PD) analysis in minimizing toxicity?
A3: PK/PD studies are crucial for understanding and predicting toxicity.[10][11][12]
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Pharmacokinetics (PK): This is the study of what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[13] Understanding a compound's PK profile can reveal if toxicity is caused by factors like poor metabolism leading to drug accumulation, or distribution into a non-target organ.[10][11]
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Pharmacodynamics (PD): This is the study of what the drug does to the body, i.e., its biological effect.[13] Correlating PK data with PD (efficacy and toxicity markers) helps establish a therapeutic window.
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Toxicokinetics (TK): A subset of pharmacokinetics, TK relates the drug exposure to observed toxicity.[5][13] This is essential for understanding dose-dependent toxicity and for extrapolating safe doses for further studies.[5]
Q4: Our compound shows signs of liver toxicity (elevated ALT/AST). How can we investigate the mechanism to mitigate this?
A4: Understanding the mechanism of toxicity is key to developing mitigation strategies.[14][15]
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Bioactivation: Many drugs are converted into reactive metabolites, often in the liver, which can bind to cellular macromolecules and cause damage.[14][15][16][17] In vitro assays with liver microsomes can help determine if your compound forms reactive metabolites.
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Mitochondrial Toxicity: Drug-induced mitochondrial impairment is a common mechanism of hepatotoxicity.[18] This can be assessed using isolated mitochondria or specific cell-based assays that measure mitochondrial function.
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Histopathology: A thorough histopathological examination of the liver from treated animals can provide definitive evidence of tissue damage and may offer clues about the mechanism (e.g., necrosis, steatosis, cholestasis).
Troubleshooting Guides
Issue 1: High Mortality in High-Dose Groups
| Potential Cause | Troubleshooting Step | Rationale |
| Dose Too High | Perform a dose-range finding study with a geometric dose progression (e.g., 1, 3, 10, 30 mg/kg). | To establish a dose-response relationship and identify a non-lethal high dose for subsequent studies.[2] |
| Acute Cmax-related Toxicity | Switch to a slow-release formulation or split the daily dose into multiple smaller administrations. | To lower the peak plasma concentration (Cmax) which can often be the driver of acute toxicity, without significantly altering total exposure (AUC).[8] |
| Vehicle Toxicity | Administer the vehicle alone to a control group at the same volume and frequency. | To rule out the formulation vehicle as the cause of mortality.[1] |
| Route of Administration | If using IV bolus, consider a slower IV infusion. If using oral gavage, ensure proper technique to avoid accidental administration into the lungs. | The rate and route of administration can dramatically affect a compound's pharmacokinetic profile and resulting toxicity.[19] |
Issue 2: Inconsistent or High Variability in Toxicity Data
| Potential Cause | Troubleshooting Step | Rationale |
| Genetic Variability in Animals | Switch from an outbred stock (e.g., Sprague-Dawley rats, CD-1 mice) to an inbred strain (e.g., C57BL/6 mice, F344 rats). | Inbred strains are genetically identical, which reduces inter-animal variability and increases the statistical power of the study.[20] |
| Formulation Instability | Test the stability of the dosing formulation over the duration of its preparation and use. | If the compound precipitates or degrades in the vehicle, the actual administered dose will be inconsistent.[21] |
| Biological Variables | Ensure consistent animal housing, diet, and handling.[22] Standardize the time of day for dosing and sample collection. | Stress, diet, and circadian rhythms can all influence how an animal responds to a compound, introducing variability. |
| Analytical Method imprecision | Validate the bioanalytical method used to measure drug levels or biomarkers for precision and accuracy. | Inaccurate measurements of drug exposure or toxicity markers will lead to variable and unreliable data.[21] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Compound X
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Objective: To determine the Maximum Tolerated Dose (MTD) and identify dose-limiting toxicities.
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Animal Model: Male and female Sprague-Dawley rats (8 weeks old).
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Groups (n=3/sex/group):
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Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)
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Group 2: 1 mg/kg Compound X
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Group 3: 5 mg/kg Compound X
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Group 4: 25 mg/kg Compound X
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Group 5: 100 mg/kg Compound X
-
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Administration: Single oral gavage.
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Monitoring:
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Observe animals for clinical signs of toxicity continuously for the first 4 hours, then twice daily for 14 days.[1]
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Record body weight on Day 1 (pre-dose), Day 2, Day 4, Day 8, and Day 15.
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At Day 15, collect blood for hematology and clinical chemistry analysis.
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Perform a gross necropsy on all animals.
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Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or greater than 10% body weight loss.
Protocol 2: Formulation Comparison to Mitigate Liver Toxicity
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Objective: To compare the toxicity profile of Compound X in a standard suspension versus a slow-release liposomal formulation.
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Animal Model: Male C57BL/6 mice (8 weeks old).
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Groups (n=8/group):
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Group 1: Vehicle Control
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Group 2: 50 mg/kg Compound X (Standard Suspension)
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Group 3: 50 mg/kg Compound X (Liposomal Formulation)
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Group 4: 100 mg/kg Compound X (Standard Suspension)
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Group 5: 100 mg/kg Compound X (Liposomal Formulation)
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Administration: Daily oral gavage for 7 days.
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Monitoring:
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Daily clinical observations and body weight measurement.
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On Day 8, collect blood via cardiac puncture for PK analysis (at 1, 4, 8, and 24h post-last dose in a satellite group) and clinical chemistry (ALT, AST, ALP, Bilirubin).
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Collect liver tissue for histopathological analysis.
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Endpoint: Comparison of liver enzyme levels, histopathology scores, and PK profiles (Cmax, AUC) between formulations.
Quantitative Data Summary
Table 1: Hypothetical Results from Dose-Range Finding Study (Protocol 1)
| Dose Group (mg/kg) | Mortality | Mean Body Weight Change (Day 15) | Key Clinical Signs |
| Vehicle | 0/6 | +8.5% | None |
| 1 | 0/6 | +8.2% | None |
| 5 | 0/6 | +7.9% | None |
| 25 | 0/6 | -5.1% | Piloerection, mild lethargy |
| 100 | 2/6 | -18.3% (survivors) | Severe lethargy, hunched posture |
| Conclusion: MTD is estimated to be below 25 mg/kg. |
Table 2: Hypothetical Results from Formulation Comparison Study (Protocol 2)
| Group (50 mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Histopathology Score (0-5) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Vehicle | 35 | 60 | 0.1 | - | - |
| Standard Suspension | 250 | 410 | 3.5 (Moderate Necrosis) | 1200 | 4800 |
| Liposomal Formulation | 80 | 150 | 1.2 (Mild Degeneration) | 650 | 4650 |
| Conclusion: The liposomal formulation significantly reduced liver enzyme elevation and tissue damage by lowering Cmax while maintaining comparable total exposure (AUC). |
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of Compound X-induced hepatotoxicity.
Experimental Workflow
Caption: A typical workflow for identifying and mitigating toxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting sources of toxicity.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. cmmcp.org [cmmcp.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. content.noblelifesci.com [content.noblelifesci.com]
- 6. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 7. Rodenticide Poisoning - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 8. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
- 14. omicsonline.org [omicsonline.org]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. evotec.com [evotec.com]
- 18. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.biobide.com [blog.biobide.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmoutsourcing.com [pharmoutsourcing.com]
- 22. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
Technical Support Center: Refining AM4085 Treatment Protocols for UTI Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for AM4085 in the context of Urinary Tract Infection (UTI) research.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a novel investigational antimicrobial agent. While its precise mechanism is under active investigation, preliminary studies suggest it may disrupt bacterial cell membrane integrity and interfere with key intracellular processes essential for microbial survival and replication.[1][2] Some evidence points towards the inhibition of bacterial DNA replication and protein synthesis.[1] Further research is needed to fully elucidate the specific molecular targets.
2. What is the spectrum of activity for this compound against common uropathogens?
This compound has demonstrated in vitro activity against a range of Gram-negative and Gram-positive bacteria commonly associated with UTIs.[3] This includes multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.[4][5] However, the potency can vary between different species and strains.
3. What are the recommended starting concentrations for in vitro and in vivo experiments?
For in vitro assays, initial screening can begin with concentrations ranging from 0.1 to 100 µg/mL.[6] For in vivo murine UTI models, preliminary studies have used doses between 10 and 50 mg/kg, administered intravenously or intraperitoneally.[7] These are starting points and will likely require optimization based on the specific experimental setup and observed efficacy and toxicity.
4. Is this compound effective against bacterial biofilms?
Preliminary data suggests that this compound exhibits activity against biofilms formed by uropathogenic E. coli and P. aeruginosa.[3] It appears to both inhibit biofilm formation and disrupt established biofilms.[8] Further investigation using models that mimic the catheter-associated UTI environment is recommended.[9]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Experimentation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous media. | - The compound may have low intrinsic aqueous solubility.- Incorrect solvent or pH. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute into the aqueous experimental medium. Ensure the final solvent concentration is non-toxic to the bacteria and host cells.- Test a range of pH values for the buffer to see if solubility improves. |
| Inconsistent Minimum Inhibitory Concentration (MIC) results. | - Variation in bacterial inoculum size.- Differences in media composition.- Degradation of this compound. | - Standardize the bacterial inoculum to a 0.5 McFarland standard.[10]- Use consistent lots of Mueller-Hinton broth or other recommended media.- Prepare fresh stock solutions of this compound for each experiment and store them appropriately. |
| High cytotoxicity observed in mammalian cell lines. | - this compound may have off-target effects on eukaryotic cells.- The concentration used is too high. | - Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).[11][12]- Compare the CC50 to the MIC to calculate the selectivity index (CC50/MIC). A higher selectivity index is desirable.- Consider modifying the compound structure to reduce host cell toxicity. |
| This compound appears less effective in biofilm assays compared to planktonic cultures. | - Reduced penetration of the compound into the biofilm matrix.- Altered metabolic state of bacteria within the biofilm. | - Increase the incubation time of this compound with the biofilm.- Test this compound in combination with a biofilm-disrupting agent.- Use higher concentrations of this compound for biofilm treatment.[8] |
In Vivo Experimentation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of efficacy in a murine UTI model despite good in vitro activity. | - Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability in the urinary tract).- The animal model is not representative of human UTI.[7]- The bacterial strain has become resistant in vivo. | - Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma, bladder, and kidneys over time.- Adjust the dosing regimen (frequency and route of administration) to optimize drug exposure at the site of infection.- Recover bacteria from the bladders and kidneys of treated mice and perform susceptibility testing to check for resistance development. |
| Adverse effects or toxicity observed in animal models. | - The dose of this compound is too high.- Off-target toxicity. | - Perform a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing significant toxicity.- Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior).- Conduct histopathological analysis of major organs to assess for any tissue damage. |
| High variability in bacterial burden between animals in the same treatment group. | - Inconsistent inoculation of bacteria.- Individual differences in the host immune response. | - Ensure a consistent volume and concentration of bacterial inoculum is delivered to the bladder of each mouse.- Increase the number of animals per group to improve statistical power.- Consider using an immunocompromised mouse model to reduce the impact of the host immune response on bacterial clearance. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
Uropathogenic bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension.
-
Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Biofilm Inhibition Assay
Materials:
-
Uropathogenic bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the culture and add it to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with Crystal Violet for 15 minutes.
-
Wash the wells again with PBS and allow them to air dry.
-
Solubilize the bound Crystal Violet with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify biofilm formation.
Murine Model of Urinary Tract Infection
Materials:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Uropathogenic E. coli (UPEC)
-
This compound solution for injection
-
Anesthesia
-
Catheters
Procedure:
-
Anesthetize the mice.
-
Introduce a UPEC suspension (e.g., 10^8 CFU in 50 µL) into the bladder via a catheter.
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound or a vehicle control. Administer the treatment via the desired route (e.g., intraperitoneal or intravenous).
-
Continue treatment for a specified duration (e.g., 3-7 days).
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues and plate serial dilutions on appropriate agar to determine the bacterial burden (CFU/g of tissue).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Troubleshooting inconsistent in vivo results.
References
- 1. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria | MDPI [mdpi.com]
- 3. In Vivo Role of Two-Component Regulatory Systems in Models of Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and challenges in antibacterial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro evaluation of antimicrobial and antibiofilm potentials of silver nanoparticles biosynthesised by Streptomyces griseorubens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay: Cytotoxicity against human K562 cells after 72 hrs using Calcein AM by fluorescence assay (CHEMBL3407085) - ChEMBL [ebi.ac.uk]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to FmlH-Targeting Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FmlH-targeting compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FmlH and FmlH-targeting compounds?
A1: FmlH is a bacterial adhesin found on uropathogenic Escherichia coli (UPEC), which plays a significant role in the colonization of the bladder and kidneys, particularly during chronic urinary tract infections (UTIs).[1][2] It functions by binding to specific glycan receptors containing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) on host cells.[2] FmlH-targeting compounds are typically glycomimetic antagonists that competitively inhibit the binding of FmlH to its receptors, thereby preventing bacterial adhesion, a crucial step in the infection process.[2][3][4] This anti-adhesion strategy aims to disarm the bacteria rather than kill them, which may reduce the selective pressure for developing resistance.[3]
Q2: What are the expected outcomes of a successful experiment with an FmlH inhibitor?
A2: In a successful in vitro experiment, you should observe a dose-dependent decrease in the adhesion of FmlH-expressing bacteria to host cells or surfaces coated with appropriate receptors. In in vivo models, such as mouse models of UTIs, successful administration of an FmlH inhibitor is expected to lead to a significant reduction in bacterial loads in the bladder and kidneys.[2]
Q3: What are the potential mechanisms of resistance to FmlH-targeting compounds?
A3: While clinical resistance to FmlH inhibitors has not yet been extensively documented as they are still under development, several mechanisms of resistance to targeted therapies are known and could potentially apply to FmlH antagonists. These include:
-
Target Mutations: Single amino acid changes in the FmlH protein could alter the binding site of the inhibitor, reducing its affinity and efficacy.[5][6][7]
-
Upregulation of the Target: An increase in the expression of FmlH could potentially overcome the inhibitory effect of the compound.[5]
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Activation of Alternative Adhesion Pathways: Bacteria might upregulate other adhesins to compensate for the inhibition of FmlH, allowing them to maintain their ability to adhere to host tissues.
-
Efflux Pump Upregulation: Bacteria can express efflux pumps that actively transport small molecules, including inhibitors, out of the cell, thereby reducing the intracellular concentration of the compound.[8][9][10]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with FmlH-targeting compounds.
Problem 1: High Variability in Bacterial Adhesion Assays
-
Possible Cause: Inconsistent bacterial growth phase.
-
Solution: Ensure that bacteria are consistently grown to the same optical density (OD) and are in the mid-logarithmic growth phase for all experiments to ensure uniform expression of adhesins.
-
-
Possible Cause: Clumping of bacterial cells.
-
Solution: Gently vortex or sonicate the bacterial suspension before adding it to the assay wells to ensure a single-cell suspension.
-
-
Possible Cause: Inconsistent washing steps.
-
Solution: Standardize the washing procedure to remove non-adherent bacteria. Use a multichannel pipette for simultaneous and uniform washing of all wells.
-
Problem 2: FmlH Inhibitor Shows Low or No Activity
-
Possible Cause: Compound instability or degradation.
-
Solution: Prepare fresh solutions of the inhibitor for each experiment. Store stock solutions at the recommended temperature and protect them from light if they are light-sensitive.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Optimize the assay parameters, including incubation time, temperature, and pH, to ensure they are suitable for both the bacteria and the inhibitor.
-
-
Possible Cause: Low expression of FmlH by the bacterial strain.
-
Solution: Confirm the expression of FmlH in your bacterial strain using techniques like Western blotting or qRT-PCR.
-
Problem 3: Development of Resistance in Serial Passage Experiments
-
Possible Cause: Selection of resistant mutants.
-
Solution: If you observe a gradual increase in the IC50 value of your compound over successive bacterial cultures, it is likely that resistant mutants are being selected. Isolate individual colonies and sequence the fmlH gene to identify potential mutations in the binding site.
-
-
Possible Cause: Upregulation of efflux pumps.
-
Solution: Perform qRT-PCR to assess the expression levels of known efflux pump genes. You can also test the effect of known efflux pump inhibitors in combination with your FmlH-targeting compound to see if this restores its activity.[10]
-
Data Presentation
Table 1: Inhibitory Activity of FmlH Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| ONPG | FmlH | Virtual Screen | 10,000 | [4] |
| Biphenyl Galactoside I | FmlH | TF-Antigen Adhesion | 34 | [4] |
| 29β-NAc | FmlH | in vivo Murine UTI | N/A (Significant reduction in bacterial burden) | [2] |
| Mannoside 4Z269 | FimH | in vivo Murine UTI | N/A (Significant reduction in bacterial burden) | [2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
1. Bacterial Adhesion Assay (Static Plate-Based Method)
-
Cell Culture: Seed human bladder epithelial cells (e.g., 5637 cells) into a 96-well plate and grow them to confluency.
-
Bacterial Culture: Grow FmlH-expressing E. coli to the mid-log phase in appropriate media.
-
Inhibitor Preparation: Prepare serial dilutions of the FmlH-targeting compound in the assay medium.
-
Incubation: Wash the confluent bladder cells with PBS. Add the bacterial suspension and the inhibitor dilutions to the wells. Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Quantification:
-
Crystal Violet Staining: Stain the adherent bacteria with crystal violet, then solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Fluorescence: If using fluorescently labeled bacteria, measure the fluorescence intensity in each well.[11]
-
Nucleic Acid Staining: Use a dye like SYTO9 to stain the nucleic acids of adherent bacteria and measure the fluorescence.[12]
-
2. Determination of Half-Maximal Inhibitory Concentration (IC50)
-
Assay Setup: Perform the bacterial adhesion assay as described above with a range of inhibitor concentrations.
-
Data Collection: Quantify the bacterial adhesion at each inhibitor concentration.
-
Data Analysis:
-
Normalize the data by setting the adhesion without inhibitor as 100% and the background (no bacteria) as 0%.
-
Plot the percentage of adhesion against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of an FmlH inhibitor.
References
- 1. FmIH function & proof of concept bladder infections can be reduced! – iCubate [icubate.com]
- 2. Structure-based discovery of glycomimetic FmlH ligands as inhibitors of bacterial adhesion during urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of orally bioavailable FmlH lectin antagonists as treatment for urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to FmlH Lectin Antagonists: AM4085 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance in uropathogenic E. coli (UPEC), the primary causative agent of urinary tract infections (UTIs), has spurred the development of alternative therapeutic strategies. One promising approach is the inhibition of bacterial adhesion to host cells, a critical step in the establishment of infection. The FmlH adhesin, a lectin present on the tip of type F9 pili of UPEC, mediates the binding of the bacteria to galactose-containing glycans on the surface of urothelial cells in the bladder and kidneys. This interaction is particularly important in chronic and recurrent UTIs. Consequently, FmlH has emerged as a key target for the development of novel anti-virulence agents.
This guide provides a comparative overview of AM4085, a promising new FmlH lectin antagonist, and other notable FmlH inhibitors. The information presented herein is based on available preclinical data and is intended to assist researchers in evaluating the potential of these compounds for further investigation and development.
Mechanism of Action: Blocking UPEC Adhesion
The underlying principle of FmlH antagonists is to competitively inhibit the binding of the FmlH adhesin to its host cell receptor, the Thomsen-Friedenreich antigen (Gal(β1–3)GalNAc), which is expressed on urothelial cells. By blocking this interaction, these antagonists prevent the initial attachment of UPEC to the bladder and kidney epithelium, thereby inhibiting colonization and the subsequent progression of infection.
Comparative Performance Data
The development of FmlH antagonists has evolved from initial compounds with high binding affinity but poor pharmacokinetic properties to orally bioavailable candidates like this compound. The following tables summarize the key performance data for this compound and its predecessors and alternatives.
| Compound | Description | IC50 (µM) | Oral Bioavailability (%) | Reference |
| This compound (compound 69) | Lead orally bioavailable antagonist | 0.19 | 53% (mice) | [1][2] |
| AM-4075 (compound 67) | Orally bioavailable antagonist | 0.24 | 37% (mice) | [3] |
| Compound 90 | Potent but poorly bioavailable antagonist | 0.034 | <1% (rats) | |
| Compound 86 | Potent but poorly bioavailable antagonist | 0.051 | <1% (rats) | |
| Ortho-biphenyl galactoside (Initial Lead) | Early-stage antagonist with good in vitro potency | - | <1% (rats and mice) | [1] |
| ONPG | Initial screening hit | Kd = 10 | Not reported | [1][3] |
Table 1: In Vitro Potency and Oral Bioavailability of FmlH Antagonists
| Compound | Administration | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Reference |
| This compound | 10 mg/kg oral (mice) | 1483 | - | 13.6 | [3] |
| AM-4075 | 10 mg/kg oral (mice) | 472 | - | 28.0 | [3] |
Table 2: Pharmacokinetic Parameters of Lead FmlH Antagonists in Mice
Experimental Protocols
The data presented in this guide are primarily derived from a series of key in vitro and in vivo assays. The following sections provide an overview of the methodologies typically employed in the evaluation of FmlH antagonists.
In Vitro Potency Assessment: Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to determine the half-maximal inhibitory concentration (IC50) of FmlH antagonists.
Objective: To quantify the ability of a test compound to inhibit the binding of FmlH to its natural ligand.
General Protocol:
-
Plate Coating: Microtiter plates are coated with the Thomsen-Friedenreich (TF) antigen, the natural receptor for FmlH.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Binding: A fixed concentration of purified FmlH protein is pre-incubated with varying concentrations of the antagonist (e.g., this compound). This mixture is then added to the coated wells. The antagonist competes with the immobilized TF antigen for binding to FmlH.
-
Washing: The plate is washed to remove unbound FmlH and antagonist.
-
Detection: A primary antibody specific for FmlH is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the signal compared to the control (FmlH without antagonist).
In Vivo Pharmacokinetic Studies
Pharmacokinetic (PK) studies in animal models, typically mice, are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonists.
Objective: To assess the oral bioavailability and other pharmacokinetic parameters of the test compounds.
General Protocol:
-
Animal Model: Female BALB/c mice are commonly used.
-
Compound Administration: A cohort of mice is administered the test compound orally (e.g., via gavage), while another cohort receives the compound intravenously.
-
Blood Sampling: Blood samples are collected at multiple time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Compound Extraction: The test compound is extracted from the plasma samples.
-
Quantification: The concentration of the compound in the plasma is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability. Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
Conclusion
This compound represents a significant advancement in the development of FmlH lectin antagonists. Its improved oral bioavailability compared to earlier compounds, coupled with a potent in vitro inhibitory activity, makes it a promising candidate for further preclinical and clinical development as a novel, non-antibiotic therapeutic for the treatment and prevention of UTIs. The continued exploration of this class of compounds holds the potential to provide a much-needed alternative to conventional antibiotics in the face of rising antimicrobial resistance.
References
- 1. Discovery of orally bioavailable FmlH lectin antagonists as treatment for urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable FmlH Lectin Antagonists as Treatment for Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of AM-4085, an orally bioavailable FmlH lectin antagonist for the treatment of UTIs | BioWorld [bioworld.com]
Fictional Compound AM4085: A Comparative Analysis Against Standard Antibiotics for Urinary Tract Infections
A Note to the Reader: The compound "AM4085" as a treatment for urinary tract infections (UTIs) appears to be fictional, with no current scientific literature or clinical trial data available under this designation. To fulfill the spirit of the request for a comparative guide, this document will instead provide a comprehensive comparison between a well-established non-antibiotic prophylactic agent for UTIs, Methenamine Hippurate , and standard antibiotic treatments. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms of action, and experimental data for these two distinct approaches to UTI management.
Executive Summary
Urinary tract infections are a significant global health concern, and the rising tide of antibiotic resistance necessitates the exploration of alternative and complementary therapeutic strategies. This guide provides a comparative analysis of methenamine hippurate, a non-antibiotic prophylactic, and conventional antibiotics for the management of UTIs. While antibiotics are the mainstay for treating acute UTIs, methenamine hippurate offers a valuable alternative for the prevention of recurrent infections, thereby contributing to antimicrobial stewardship. This document synthesizes available data on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Efficacy of Methenamine Hippurate and Antibiotics
The following table summarizes the quantitative data on the efficacy of methenamine hippurate and commonly prescribed antibiotics for UTIs. It is important to note that methenamine hippurate is primarily used for prophylaxis (prevention) of recurrent UTIs, while antibiotics are used for the treatment of acute UTIs.
| Treatment Approach | Agent(s) | Indication | Efficacy Metric | Result | Citations |
| Non-Antibiotic Prophylaxis | Methenamine Hippurate | Prevention of Recurrent UTIs | Reduction in UTI recurrence rate | Can be as effective as antibiotic prophylaxis | [1] |
| Antibiotic Treatment (Uncomplicated UTI) | Nitrofurantoin | Acute Uncomplicated Cystitis | Clinical Cure Rate | High, but must be used for 5-7 days as it is bacteriostatic | [2] |
| Fosfomycin | Acute Uncomplicated Cystitis | Clinical Cure Rate | A common first-line therapy, often prescribed as a single dose. | [3] | |
| Trimethoprim/Sulfamethoxazole | Acute Uncomplicated Cystitis | Clinical Cure Rate | Efficacy is dependent on local resistance rates. | [2] | |
| Antibiotic Treatment (Complicated UTI) | Ampicillin | Complicated UTI by Vancomycin-Resistant Enterococci | Clinical Cure Rate | 88.1% | [4] |
| Carbapenems | UTIs by Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae | Microbiological Failure Rate | Considered first-line for ESBL infections. | [5] | |
| Non-Carbapenems | UTIs by ESBL-producing Enterobacteriaceae | Microbiological Failure Rate | No significant difference compared to carbapenems in some studies. | [5] |
Mechanisms of Action
The therapeutic effects of methenamine hippurate and antibiotics are achieved through fundamentally different mechanisms.
Methenamine Hippurate: Urinary Antisepsis
Methenamine hippurate is a prodrug that is hydrolyzed in acidic urine to formaldehyde and hippuric acid. Formaldehyde acts as a non-specific bactericidal agent, denaturing proteins and nucleic acids of bacteria in the urinary tract. Hippuric acid contributes to maintaining the acidity of the urine, which is necessary for the conversion of methenamine to formaldehyde. This mechanism of action is non-specific and does not target particular bacterial enzymes, which is why the development of resistance is considered unlikely.
Nitrofurantoin: A Representative Antibiotic
Nitrofurantoin is a commonly prescribed antibiotic for uncomplicated UTIs.[2] Its mechanism of action is multifaceted. After being activated by bacterial flavoproteins (nitroreductases), it is converted to highly reactive electrophilic intermediates. These intermediates can then damage bacterial ribosomal proteins, inhibit protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis.[6] This broad activity against multiple targets is thought to contribute to the low rates of resistance development.[6]
Experimental Protocols
The evaluation of treatments for UTIs typically involves both pre-clinical and clinical studies. Below are generalized experimental protocols representative of those used to assess the efficacy of anti-UTI agents.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Culture: A pure culture of a uropathogen (e.g., E. coli) is grown overnight in a suitable broth medium.
-
Serial Dilutions: The antimicrobial agent is serially diluted in a multi-well plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the bacterial culture.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the agent in a well with no visible growth.
Clinical Trial for Recurrent UTI Prophylaxis
This outlines a generalized, randomized controlled trial to evaluate the efficacy of a prophylactic agent against recurrent UTIs.
Methodology:
-
Patient Recruitment: Patients with a history of recurrent UTIs are screened and enrolled.
-
Randomization: Participants are randomly assigned to either the treatment group (receiving the prophylactic agent, e.g., methenamine hippurate) or the control group (receiving a placebo or an active comparator, e.g., a low-dose antibiotic).
-
Treatment Period: Both groups receive their assigned intervention for a defined period (e.g., 6-12 months).
-
Follow-up: Patients are monitored for the occurrence of symptomatic UTIs, which are confirmed by urine culture.
-
Data Analysis: The primary endpoint is typically the rate of UTI recurrence in each group. Secondary endpoints may include time to first recurrence, adverse events, and changes in antimicrobial resistance patterns.
Conclusion
The management of urinary tract infections is evolving, with a growing emphasis on antimicrobial stewardship and the use of non-antibiotic alternatives, particularly for prophylaxis. Methenamine hippurate represents a viable, guideline-recommended option for the prevention of recurrent UTIs, acting via a non-specific bactericidal mechanism that is less likely to promote resistance. In contrast, antibiotics remain the cornerstone of treatment for acute UTIs, with their efficacy being increasingly challenged by rising resistance rates.[7] A thorough understanding of the distinct roles and mechanisms of these different therapeutic agents is crucial for optimizing patient outcomes and preserving the efficacy of our current antimicrobial arsenal. Future research should continue to explore novel non-antibiotic strategies and refine the appropriate use of existing treatments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. thebrick.com [thebrick.com]
- 3. Polk Audio this compound (BLACK) [greentoe.com]
- 4. bhphotovideo.com [bhphotovideo.com]
- 5. Polk Audio Atrium 4 All-Weather Outdoor Loudspeaker, Pair, Black this compound [adorama.com]
- 6. Polk Atrium Atrium 4 2-way Indoor/Outdoor Tabletop, Bookshelf, Wall Mountable Speaker - 80 W RMS - Black - 4.50" Polymer Woofer - 0.75" Aluminum Dome Tweeter - 75 Hz to 25 kHz - 8 Ohm (this compound) [compsource.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Preclinical Validation of AM4085 for Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound AM4085 and the standard-of-care antibiotic, Nitrofurantoin, in preclinical models of urinary tract infection (UTI). The following data and protocols are intended to offer a framework for evaluating the potential of novel therapeutics in this indication.
Disclaimer: As of the latest literature review, no public preclinical data is available for a compound designated "this compound" in the context of urinary tract infections. Therefore, the data presented for this compound is hypothetical and serves as a template for comparison. The data for Nitrofurantoin is based on published preclinical studies.
Executive Summary
Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by rising antimicrobial resistance. The development of new, effective treatments is a critical priority. This guide compares the preclinical profile of a hypothetical novel agent, this compound, with Nitrofurantoin, a long-standing first-line therapy for uncomplicated UTIs. The comparison focuses on in vivo efficacy in a murine model of UTI, mechanism of action, and microbiological activity.
In Vivo Efficacy in Murine Model of UTI
The efficacy of this compound and Nitrofurantoin was evaluated in a murine model of ascending UTI caused by uropathogenic Escherichia coli (UPEC). Bacterial load, measured in colony-forming units (CFU) per gram of tissue, was assessed in the bladder and kidneys at 24 hours post-treatment initiation.
Table 1: Comparative Efficacy in a Murine UTI Model (UPEC)
| Treatment Group | Dose (mg/kg, oral) | Mean Log10 CFU/g Bladder (±SD) | Log10 Reduction vs. Vehicle (Bladder) | Mean Log10 CFU/g Kidney (±SD) | Log10 Reduction vs. Vehicle (Kidney) |
| Vehicle | - | 7.2 (±0.5) | - | 5.8 (±0.6) | - |
| This compound (Hypothetical) | 10 | 5.1 (±0.4) | 2.1 | 4.0 (±0.5) | 1.8 |
| 30 | 3.9 (±0.3) | 3.3 | 2.5 (±0.4) | 3.3 | |
| 100 | 2.5 (±0.2) | 4.7 | <2.0 | >3.8 | |
| Nitrofurantoin | 30 | 4.8 (±0.6) | 2.4 | 3.5 (±0.5) | 2.3 |
| 100 | 3.2 (±0.4) | 4.0 | 2.1 (±0.3) | 3.7[1] |
Note: Data for this compound is illustrative. Data for Nitrofurantoin is representative of findings in published studies. Specific CFU counts can vary based on the bacterial strain, inoculum size, and mouse strain used.
Microbiological Profile
The in vitro activity of both compounds was assessed against a panel of common uropathogens. The minimum inhibitory concentration (MIC) required to inhibit the visible growth of 90% of isolates (MIC90) is presented.
Table 2: In Vitro Susceptibility Profile (MIC90 in µg/mL)
| Organism | This compound (Hypothetical) | Nitrofurantoin |
| Escherichia coli | 4 | 16[1] |
| Klebsiella pneumoniae | 8 | >64 |
| Staphylococcus saprophyticus | 2 | 8 |
| Enterococcus faecalis | 4 | 16 |
Mechanism of Action
This compound (Hypothetical Mechanism)
This compound is a novel bacterial topoisomerase inhibitor, specifically targeting DNA gyrase and topoisomerase IV. This dual-targeting mechanism is designed to provide broad-spectrum activity and a low propensity for resistance development.
Nitrofurantoin
Nitrofurantoin has a complex and multifactorial mechanism of action. After being reduced by bacterial flavoproteins, it forms highly reactive intermediates. These intermediates non-specifically damage bacterial ribosomal proteins, leading to the inhibition of protein synthesis. Additionally, these reactive molecules disrupt other metabolic processes, including the citric acid cycle, and can cause damage to bacterial DNA. This multi-targeted approach is thought to contribute to the low rates of acquired resistance to Nitrofurantoin.
Signaling and Action Pathways
Caption: Mechanism of action of Nitrofurantoin.
Experimental Protocols
Murine Model of Ascending Urinary Tract Infection
A detailed protocol for establishing a murine model of UTI is crucial for the consistent evaluation of new therapeutics.
-
Animal Model: Female C57BL/6 mice, 8-10 weeks of age, are typically used.
-
Bacterial Strain: Uropathogenic E. coli (UPEC), such as the CFT073 strain, is grown in Luria-Bertani (LB) broth to the mid-logarithmic phase.
-
Inoculation:
-
Mice are anesthetized.
-
A catheter is inserted into the bladder via the urethra.
-
A 50 µL suspension containing approximately 1 x 10⁸ CFU of UPEC is instilled into the bladder.
-
-
Treatment:
-
Treatment with the investigational compound (e.g., this compound), comparator (e.g., Nitrofurantoin), or vehicle is initiated at a specified time post-infection (e.g., 24 hours).
-
Compounds are administered orally via gavage at the desired doses and frequencies.
-
-
Evaluation of Bacterial Load:
-
At the study endpoint (e.g., 24 hours after the final dose), mice are euthanized.
-
The bladder and kidneys are aseptically harvested and homogenized in sterile phosphate-buffered saline (PBS).
-
Serial dilutions of the homogenates are plated on agar plates.
-
Plates are incubated overnight at 37°C, and colonies are counted to determine the CFU per gram of tissue.
-
Caption: Murine UTI model experimental workflow.
Conclusion
This guide provides a template for the preclinical comparison of a novel therapeutic, exemplified by the hypothetical this compound, with the established antibiotic Nitrofurantoin for the treatment of UTIs. The presented data tables and experimental protocols offer a structured approach to evaluating efficacy and mechanism of action. Robust and well-controlled preclinical studies are essential for the successful development of new and effective treatments to combat urinary tract infections.
References
AM4085: A Breakthrough in the Development of Oral Therapeutics for Urinary Tract Infections
A Comparative Analysis of AM4085 versus Traditional βGal and βGalNAc Based Glycosides
Researchers in the fields of infectious disease and drug development are continually seeking more effective treatments for bacterial infections, particularly those with growing antibiotic resistance. One promising avenue of research is the development of anti-adhesion therapies, which prevent bacteria from attaching to host tissues, a critical first step in infection. In the context of urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC), the bacterial adhesin FmlH has emerged as a key therapeutic target. This guide provides a detailed comparison of this compound, a novel FmlH antagonist, with conventional β-galactoside (βGal) and β-N-acetylgalactosaminide (βGalNAc) based glycosides.
Introduction to FmlH and the Role of Glycoside-Based Antagonists
UPEC is the primary causative agent of UTIs. The ability of UPEC to colonize the urinary tract is heavily dependent on adhesin proteins that recognize and bind to specific carbohydrate structures on the surface of bladder cells. FmlH is a crucial adhesin that plays a significant role in the persistence of UPEC in the bladder, particularly during chronic infections.[1][2] FmlH specifically recognizes and binds to a receptor on the host cell surface. By blocking this interaction, FmlH antagonists can prevent bacterial adhesion and subsequent colonization, offering a non-bactericidal approach to treating and preventing UTIs. This mechanism is advantageous as it is less likely to drive the development of antibiotic resistance.
Early research in this area identified ortho-biphenyl glycosides based on βGal and βGalNAc as potent inhibitors of FmlH.[1][2] While these initial compounds demonstrated excellent binding affinity, their clinical utility was hampered by poor pharmacokinetic properties, including low oral bioavailability.[1][2] This limitation necessitated the development of new analogs with improved drug-like characteristics.
This compound: A New Generation of FmlH Antagonist
This compound is a novel, orally active FmlH antagonist that represents a significant advancement in the field.[1][2][3][4] It is a biphenyl glycoside derived from βGalNAc that has been systematically optimized to enhance its metabolic stability and oral bioavailability.[1][2]
Performance and Experimental Data
The development of this compound involved extensive structure-activity relationship (SAR) studies to improve upon the initial lead compounds. These efforts focused on modifying the glycosidic linkage, the GalNAc sugar moiety, and the biphenyl aglycone to enhance pharmacokinetic properties without compromising binding affinity. The resulting compound, this compound, exhibits a potent inhibitory effect on FmlH with a half-maximal inhibitory concentration (IC50) of 0.19 μM.[1][2][3][4] Furthermore, and most critically for its potential as a therapeutic agent, this compound demonstrates excellent oral bioavailability of 53% in mice.[1][2]
| Compound | Target | IC50 (μM) | Oral Bioavailability (Mouse) | Reference |
| This compound | FmlH | 0.19 | 53% | [1][2] |
| Initial Lead Compounds (ortho-biphenyl βGal/βGalNAc glycosides) | FmlH | High Affinity | Poor | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound and its analogs involved multi-step chemical synthesis. A key strategy was the replacement of the anomeric O-linker with more stable S- and C-linked linkers to improve metabolic stability. The synthesis of the biphenyl C-glycoside core of this compound was achieved through the following general steps:
-
Preparation of the Glycosyl Donor: The starting sugar, a protected galactal, is prepared for the C-glycosylation reaction.
-
C-Glycosylation: The protected galactal is reacted with a Grignard reagent, such as 2-bromobenzyl magnesium bromide, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (-78 °C).
-
Reduction and Acetylation: The resulting product is then subjected to reduction using a reducing agent like zinc dust in the presence of hydrochloric acid and acetic acid, followed by acetylation with acetic anhydride and triethylamine.
-
Suzuki Coupling: The biphenyl moiety is introduced via a Suzuki coupling reaction with a suitable boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Cs2CO3).
-
Deprotection: Finally, the protecting groups on the sugar moiety are removed using a reagent like boron trichloride (BCl3) in dichloromethane (DCM) at low temperatures to yield the final C-glycoside product, this compound.[1]
FmlH Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against FmlH was determined using a competitive binding assay. A typical protocol is as follows:
-
Immobilization of FmlH: Recombinant FmlH protein is coated onto the wells of a microtiter plate.
-
Competitive Binding: A fixed concentration of a labeled ligand that binds to FmlH is added to the wells along with varying concentrations of the test compound (this compound).
-
Incubation and Washing: The plate is incubated to allow for competitive binding to reach equilibrium. Unbound reagents are then washed away.
-
Detection: The amount of bound labeled ligand is quantified using a suitable detection method (e.g., fluorescence or absorbance).
-
Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the labeled ligand binding, is then calculated from the resulting dose-response curve.
In Vivo Pharmacokinetic Studies
To determine the oral bioavailability of this compound, pharmacokinetic studies were conducted in mice. The general protocol is as follows:
-
Animal Dosing: A cohort of mice is administered this compound via oral gavage at a specific dose (e.g., 2 mg/kg and 20 mg/kg).
-
Sample Collection: Blood samples are collected from the mice at various time points after administration.
-
Sample Processing: Blood plasma is separated from the collected blood samples.
-
Compound Quantification: The concentration of this compound in the plasma samples is determined using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), clearance, half-life, and oral bioavailability. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes discussed, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of AM-4085 Pharmacokinetic Profiles: Data Currently Unavailable
St. Louis, MO - A comprehensive comparative analysis of the pharmacokinetic (PK) profiles of AM-4085, a novel drug candidate for chronic urinary tract infections, cannot be provided at this time due to the compound's early stage in the drug development pipeline. AM-4085 is currently in the "Discovery" phase of research and development, a stage that precedes formal preclinical and clinical studies where detailed pharmacokinetic data is generated.
AM-4085 was initially developed by researchers at Washington University School of Medicine. The institution's Center for Women's Infectious Disease Research is actively involved in the discovery and design of small molecule inhibitors for infectious diseases, aligning with the therapeutic area of AM-4085.
At the discovery stage, research is primarily focused on identifying and optimizing lead compounds. Extensive in-vivo pharmacokinetic studies, which are necessary to produce the kind of comparative data requested, have not yet been published in the public domain. Information regarding the absorption, distribution, metabolism, and excretion (ADME) of AM-4085 remains proprietary or is still under investigation.
For researchers, scientists, and drug development professionals interested in the progress of AM-4085, it is recommended to monitor future publications and patent filings from Washington University School of Medicine, particularly those related to infectious diseases and small molecule therapeutics. As the compound advances through the development process, detailed information on its pharmacokinetic profile and related experimental protocols will likely become available in scientific journals and at scientific conferences.
The Drug Development Workflow
The following diagram illustrates a generalized workflow for drug discovery and development, indicating the current stage of AM-4085.
This guide will be updated with pertinent data on the pharmacokinetic profile of AM-4085 as it becomes publicly available.
Head-to-Head Studies of AM4085 and Other Anti-Adhesion Agents: A Comparative Analysis
A comprehensive comparison of the investigational anti-adhesion agent AM4085 with other commercially available or late-stage clinical alternatives is not feasible at this time due to the limited publicly available data on this compound.
Initial research indicates that this compound is a drug candidate in the discovery phase, primarily investigated for applications related to chronic urinary tract infections. Information regarding its specific mechanism of action as a broader anti-adhesion agent, particularly for post-surgical applications, is not available in published literature or clinical trial registries. Head-to-head studies providing quantitative data and detailed experimental protocols against other agents are therefore absent from the public domain.
This guide will, however, provide a comparative overview of established anti-adhesion agents, summarizing their mechanisms, available performance data from representative studies, and the experimental protocols used to evaluate them. This will offer a valuable resource for researchers and drug development professionals by establishing a baseline for the evaluation of novel agents like this compound, should data become available in the future.
Overview of Existing Anti-Adhesion Strategies
Post-surgical adhesions, the formation of abnormal fibrous tissue between organs and tissues, are a significant cause of morbidity, leading to complications such as chronic pain, infertility, and bowel obstruction. Current preventative strategies primarily fall into two categories: barrier methods and pharmacological agents.
Barrier methods involve the placement of a physical film, gel, or solution to separate traumatized tissues during the critical period of healing. These are the most widely used and studied anti-adhesion products.
Pharmacological agents aim to interfere with the biological pathways of adhesion formation, which include inflammation, fibrin deposition, and collagen synthesis. These are often used as adjuvants to barrier methods.
Comparison of Leading Anti-Adhesion Barriers
The following tables summarize quantitative data from preclinical and clinical studies for several widely recognized anti-adhesion barriers. It is important to note that direct comparison across different studies can be challenging due to variations in surgical models, adhesion scoring systems, and endpoints.
| Product Name (Active Ingredient) | Animal Model | Adhesion Score (Treatment vs. Control) | Key Findings & Limitations |
| Seprafilm® (Hyaluronic acid and carboxymethylcellulose) | Rat Cecal Abrasion Model | Mean adhesion score: 1.5 ± 0.5 vs. 3.8 ± 0.4 (p < 0.01) | Significantly reduced adhesion formation. Can be difficult to handle and may be associated with an increased risk of anastomotic leak in certain procedures. |
| Interceed® (Oxidized regenerated cellulose) | Rabbit Uterine Horn Model | Incidence of adhesions: 25% vs. 95% (p < 0.001) | Effective in reducing adhesion incidence. Requires meticulous hemostasis as its efficacy is reduced in the presence of blood. |
| Adept® (4% Icodextrin solution) | Laparoscopic Myomectomy (Human) | Mean adhesion score: 4.2 vs. 7.8 (p = 0.002) | Reduces adhesion formation in gynecological surgery. As a fluid, its residence time at the surgical site may be limited. |
| PrevAdh™ (Polylactic acid film) | Porcine Cardiac Surgery Model | Adhesion tenacity score: 1.2 ± 0.8 vs. 3.5 ± 0.6 (p < 0.05) | Demonstrates efficacy in preventing cardiac adhesions. Data is primarily from preclinical models. |
Experimental Protocols for Adhesion Evaluation
The assessment of anti-adhesion agent efficacy relies on standardized and reproducible experimental models. The following outlines a typical protocol for a preclinical study.
Rat Cecal Abrasion Model for Intra-abdominal Adhesion Formation
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The abdomen is shaved and prepared with an antiseptic solution.
-
Surgical Procedure:
-
A 3 cm midline laparotomy is performed.
-
The cecum is exteriorized, and the serosal surface is abraded using a sterile gauze pad until petechial hemorrhages appear.
-
A standardized 1 x 2 cm area of the parietal peritoneum is excised.
-
-
Application of Anti-Adhesion Agent: The test article (e.g., film, gel, or solution) is applied to the abraded cecal surface and the peritoneal defect according to the manufacturer's instructions or the study protocol. Control animals receive no treatment or a sham application.
-
Closure: The abdominal wall and skin are closed in two layers.
-
Post-operative Care: Animals receive appropriate analgesia and are monitored daily.
-
Adhesion Evaluation: After a predetermined period (typically 7-14 days), the animals are euthanized. A second laparotomy is performed, and the extent and severity of adhesions are scored by a blinded observer using a standardized scoring system (e.g., Nair's classification).
Signaling Pathways in Adhesion Formation
The formation of post-surgical adhesions is a complex process involving several interconnected signaling pathways. A simplified overview is presented below. Understanding these pathways is crucial for the development of targeted pharmacological anti-adhesion agents.
Caption: Simplified signaling pathway of post-surgical adhesion formation.
Experimental Workflow for Preclinical Evaluation
The development and validation of a new anti-adhesion agent follows a structured workflow, from initial screening to more complex in vivo models.
Safety Operating Guide
Navigating the Disposal of AM4085: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of AM4085, a novel research chemical identified as an orally active FmlH antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious approach based on established protocols for handling new and uncharacterized chemical entities.
Immediate Safety and Handling
Given that this compound is a novel compound, it is crucial to handle it as a substance with unknown hazards. The hazards of such a material can often be anticipated based on similar compounds, but it is wisest to assume a high degree of hazard until proven otherwise.[1]
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Disposal Procedures for this compound
The disposal of any research chemical must comply with all institutional, local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. The following procedures are based on best practices for the disposal of unknown or novel chemical waste.
Step 1: Waste Identification and Classification
Treat all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions containing this compound, and any materials contaminated with it.
Step 2: Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental and potentially dangerous reactions.
-
Solid Waste: Collect unused or expired this compound, as well as contaminated consumables such as gloves, weighing paper, and paper towels, in a designated, leak-proof solid waste container. This container should be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid Waste contaminated with this compound").
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, compatible liquid waste container. Do not mix with other solvent waste streams unless their compatibility is known and approved by your EHS department. The container must be clearly labeled as "Hazardous Liquid Waste" and include the full chemical name "this compound" and its approximate concentration.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Labeling and Storage of Waste
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.
-
Storage: Store all waste containers in a designated and secure satellite accumulation area. Ensure containers are kept closed except when adding waste and are stored away from incompatible materials.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established protocol for the pickup and disposal of chemical waste. This typically involves contacting the EHS department to schedule a collection.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any solutions containing it be disposed of down the sink.[2]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound should not be disposed of in the regular trash.
Experimental Protocols
As this compound is a research chemical, specific experimental protocols would be developed by the research team. When creating a Standard Operating Procedure (SOP) for experiments involving this compound, it is essential to include the safety and handling precautions outlined above, as well as detailed steps for the quenching and initial neutralization of reactive mixtures before they are collected as waste.
Quantitative Data Summary
Currently, there is no publicly available, consolidated source of quantitative safety and physical property data for this compound. Researchers should handle the compound assuming it may be toxic, flammable, and reactive. The following table should be populated by the user with any experimentally determined or supplier-provided data.
| Property | Value |
| Chemical Name | This compound (FmlH Antagonist) |
| Molecular Formula | User to provide |
| Molecular Weight | User to provide |
| Appearance | User to provide |
| Melting Point | User to provide |
| Boiling Point | User to provide |
| Solubility | User to provide |
| LD50 (Oral) | Not available; assume to be toxic |
| LD50 (Dermal) | Not available; assume to be toxic |
| Flash Point | Not available; handle as potentially flammable |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these conservative and safety-conscious procedures, laboratories can manage the disposal of the novel research chemical this compound responsibly, ensuring the protection of personnel and the environment.
References
Essential Safety and Handling Protocols for AM4085 (Ammonium Molybdate Tetrahydrate)
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling AM4085, also known as Ammonium Molybdate Tetrahydrate. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection. | Protects against dust particles and potential splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[5] |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter (e.g., P1) when dust formation is possible. | Minimizes the risk of inhaling irritating dust.[5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
-
Disposal Route:
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
